Tinosporide
説明
特性
IUPAC Name |
5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOMRNMZLZXJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20379-19-5, 17226-41-4 | |
| Record name | (2R,4aR,6aR,7S,7aS,8aS,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20379-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4aS,6aR,7S,7aS,8aR,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17226-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Tinosporide Biosynthesis Pathway in Tinospora: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Genetic and Biochemical Foundations for Drug Discovery and Development
This technical guide offers a comprehensive overview of the proposed biosynthetic pathway of tinosporide, a pharmacologically significant diterpenoid lactone found in plants of the Tinospora genus, particularly Tinospora cordifolia. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed examination of the molecular and biochemical steps hypothesized to be involved in the formation of this complex natural product. The recent sequencing of the Tinospora cordifolia genome and transcriptome provides a foundational layer for elucidating this pathway, offering promising avenues for metabolic engineering and synthetic biology applications.
Introduction to this compound and its Significance
This compound is a clerodane-type diterpenoid characterized by a furanolactone core. It has been the subject of considerable scientific interest due to its wide range of reported biological activities, including anti-inflammatory, immunomodulatory, and anti-diabetic properties. Understanding its biosynthesis is paramount for ensuring a sustainable supply through biotechnological production platforms and for the potential discovery of novel derivatives with enhanced therapeutic profiles.
The Proposed Biosynthetic Pathway of this compound
While the complete enzymatic cascade leading to this compound has not been fully elucidated experimentally, a hypothetical pathway can be constructed based on the established principles of diterpenoid biosynthesis and the recent genomic data from Tinospora cordifolia. The pathway begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and is proposed to proceed through a series of cyclization and oxidation reactions.
Upstream Pathway: Formation of Geranylgeranyl Pyrophosphate (GGPP)
The biosynthesis of GGPP, the precursor to all diterpenoids, occurs through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The genome of Tinospora cordifolia has been shown to contain the genes encoding the enzymes of this upstream pathway, ensuring the supply of the necessary building blocks.[1][2][3][4]
Key Enzymes in the Terpenoid Backbone Biosynthesis Pathway Identified in Tinospora cordifolia
| Enzyme | Abbreviation | Gene Identified in T. cordifolia Genome |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Yes |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Yes |
| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | ispD | Yes |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | ispE | Yes |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | ispF | Yes |
| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | ispG | Yes |
| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | ispH | Yes |
| Geranylgeranyl diphosphate synthase | GGPS | Yes |
This table summarizes the presence of key genes for the biosynthesis of the universal diterpenoid precursor, GGPP, as identified in the Tinospora cordifolia genome.[1][4]
Core Pathway: Formation of the Clerodane Skeleton and this compound
The formation of the characteristic clerodane scaffold of this compound from the linear GGPP molecule is hypothesized to be a two-step process catalyzed by a Class II and a Class I diterpene synthase (diTPS), respectively. This is followed by a series of oxidative modifications mediated by cytochrome P450 monooxygenases (CYPs) to yield the final this compound structure.
Hypothesized Steps:
-
Cyclization of GGPP: A Class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, such as (+)-copalyl diphosphate.
-
Formation of the Clerodane Skeleton: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates the ionization of the diphosphate group from the bicyclic intermediate, followed by rearrangement and stabilization to form the characteristic clerodane scaffold.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYPs) are proposed to catalyze site-specific hydroxylations and other oxidative modifications of the clerodane skeleton. These modifications are crucial for the formation of the furan ring and the lactone moieties of this compound. The Tinospora cordifolia transcriptome has revealed a multitude of CYP genes, providing a rich pool of candidates for these reactions.[5][6]
Experimental Protocols for Pathway Elucidation
The functional characterization of the candidate genes identified in the Tinospora cordifolia genome is essential to validate the proposed biosynthetic pathway. The following section outlines key experimental protocols.
Gene Cloning and Heterologous Expression
Objective: To produce functional enzymes for in vitro characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from Tinospora cordifolia tissues (e.g., leaves, stems) and synthesize first-strand cDNA.
-
Gene Amplification: Amplify the full-length coding sequences of candidate diTPS and CYP genes using gene-specific primers.
-
Vector Ligation: Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host (E. coli for diTPSs, Saccharomyces cerevisiae for CYPs) and induce protein expression.
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzyme Assays
Objective: To determine the enzymatic activity and product specificity of the recombinant proteins.
diTPS Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified diTPS, GGPP as the substrate, and a suitable buffer with required cofactors (e.g., MgCl₂).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene scaffold.
CYP Assay Protocol (in yeast microsomes):
-
Microsome Preparation: Prepare microsomes from yeast cultures expressing the candidate CYP and a cytochrome P450 reductase.
-
Reaction Mixture: Set up a reaction containing the microsomes, the diterpene substrate (from the diTPS assay), NADPH as a co-substrate, and a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature with shaking.
-
Product Extraction: Quench the reaction and extract the oxidized products with an appropriate organic solvent.
-
Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and further modified diterpenoids.
Quantitative Data on Diterpenoid Biosynthesis
While specific quantitative data for the this compound pathway is not yet available, the following table provides illustrative kinetic parameters for enzymes involved in the biosynthesis of related diterpenoids in other plant species. This data serves as a benchmark for future characterization studies of Tinospora enzymes.
Illustrative Enzyme Kinetic Parameters from Related Pathways
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |
| Abies grandis GGPPS | FPP | 0.5 | 0.035 | Abies grandis |
| Salvia miltiorrhiza CPS | GGPP | 1.2 | 0.021 | S. miltiorrhiza |
| Taxus cuspidata Taxadiene Synthase | GGPP | 0.6 | 0.007 | T. cuspidata |
| Stevia rebaudiana CYP76G1 | Kaurenoic Acid | 2.5 | 0.15 | S. rebaudiana |
This table presents example kinetic data from characterized enzymes in other diterpenoid biosynthetic pathways to provide a comparative context.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway is at an exciting frontier, propelled by the availability of the Tinospora cordifolia genome. The proposed pathway, starting from GGPP and proceeding through cyclization and extensive oxidation, provides a robust framework for future research. The immediate focus should be on the functional characterization of the candidate diTPS and CYP genes to definitively establish their roles in this compound formation. Success in this endeavor will not only unravel a fascinating piece of plant biochemistry but also pave the way for the sustainable production of this compound and novel, therapeutically valuable diterpenoids through metabolic engineering and synthetic biology approaches.
References
- 1. Genome sequencing and functional analysis of a multipurpose medicinal herb Tinospora cordifolia (Giloy) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomics Projects [metabiosys.iiserb.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TinoTranscriptDB: A Database of Transcripts and Microsatellite Markers of Tinospora cordifolia, an Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
Tinosporide: A Technical Guide to its Discovery and First Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinosporide, a furanoid-diterpene lactone, is a significant bioactive compound isolated from the medicinal plant Tinospora cordifolia. This technical guide provides a comprehensive overview of the initial discovery and isolation of this compound, presenting a chronological account of the key scientific contributions that led to its characterization. The document details the experimental protocols employed in its first definitive isolation and structural elucidation, supported by quantitative data and visualizations to facilitate a deeper understanding for researchers in natural product chemistry and drug development.
Introduction
Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, has a long history of use in traditional Ayurvedic medicine. Its wide range of therapeutic properties has prompted extensive phytochemical investigations to identify its active constituents. Among the numerous compounds isolated, this compound, a clerodane-type diterpenoid, has garnered significant interest due to its potential biological activities. This guide focuses on the pivotal research that marked the discovery and the first successful isolation and structural characterization of this complex natural product.
Chronology of Discovery
The journey to the discovery and characterization of this compound involved several research groups over a number of years. While early phytochemical studies of Tinospora cordifolia date back to the 1960s, the definitive isolation and structural elucidation of this compound occurred later.
Initial investigations into the chemical constituents of Tinospora cordifolia were conducted by Qudrat-i-Khuda and his team in 1964. While their work laid the groundwork for future research, the specific isolation of this compound was not reported at that time.
The first significant breakthrough in the isolation of a diterpenoid furanolactone, later identified as this compound, was reported in 1986 by Hanuman, J.B., Bhatt, R.K., and Sabata, B.K. [1][2]. Their work, published in Phytochemistry, detailed the isolation of this novel compound from the stems of Tinospora cordifolia.
Subsequent research by Swaminathan et al. in 1989 provided the definitive crystal structure of this compound using X-ray crystallography, confirming its molecular architecture[3][4]. This study provided crucial data on the stereochemistry of the molecule.
First Isolation: Experimental Protocol
The following protocol is based on the pioneering work of Hanuman, J.B., Bhatt, R.K., and Sabata, B.K. (1986), which represents the first documented isolation of this compound[1][2].
Plant Material
Fresh stems of Tinospora cordifolia were collected and authenticated. The stems were shade-dried and coarsely powdered.
Extraction
The powdered plant material was subjected to soxhlet extraction with ethanol. The ethanolic extract was then concentrated under reduced pressure to yield a crude extract.
Fractionation and Isolation
The crude ethanolic extract was partitioned between different organic solvents to separate compounds based on their polarity. The key steps in the fractionation and isolation process are outlined below:
-
The crude extract was suspended in water and successively partitioned with petroleum ether, chloroform, and n-butanol.
-
The chloroform fraction, which showed the presence of diterpenoid lactones by preliminary thin-layer chromatography (TLC) analysis, was selected for further purification.
-
The chloroform fraction was subjected to column chromatography over silica gel.
-
The column was eluted with a gradient of petroleum ether and ethyl acetate.
-
Fractions were collected and monitored by TLC. Those showing a prominent spot corresponding to this compound were combined.
-
The combined fractions were further purified by repeated column chromatography and preparative TLC to yield pure, crystalline this compound.
Characterization
The isolated compound was characterized using a combination of spectroscopic techniques, including:
-
Melting Point Determination: To ascertain the purity of the isolated compound.
-
Infrared (IR) Spectroscopy: To identify functional groups such as lactone and hydroxyl groups.
-
¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To determine the proton framework of the molecule.
-
¹³C-Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Quantitative Data
The following table summarizes the key quantitative data from the first isolation and subsequent crystallographic analysis of this compound.
| Parameter | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₂₀H₂₂O₇ | [3] |
| Molecular Weight | 374 g/mol | [3] |
| Melting Point | 236-238 °C | [3] |
| Crystallographic Data (Swaminathan et al., 1989) | ||
| Crystal System | Orthorhombic | [3] |
| Space Group | P2₁2₁2₁ | [3] |
| a | 9.191(2) Å | [3] |
| b | 13.823(1) Å | [3] |
| c | 26.956(2) Å | [3] |
| Volume | 3424.5(8) ų | [3] |
| Z | 8 | [3] |
Visualizations
Experimental Workflow for the First Isolation of this compound
Caption: Workflow for the first isolation of this compound.
Conclusion
The discovery and first isolation of this compound from Tinospora cordifolia by Hanuman and his colleagues in 1986 was a significant milestone in the phytochemical investigation of this important medicinal plant. Their meticulous extraction and purification protocol, followed by the definitive structural elucidation by Swaminathan et al. in 1989, paved the way for future research into the pharmacological properties and potential therapeutic applications of this complex furanoid-diterpene lactone. This guide provides a foundational understanding of the pioneering work that brought this compound to the attention of the scientific community.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Hanuman, J.B., Bhatt, R.K. and Sabata, B.K. (1986) A Diterpenoid Furanolactone from Tinospora cordifolia. Phytochemistry, 25, 1677-1680. - References - Scientific Research Publishing [scirp.org]
- 3. Structure of this compound, a diterpenoid furanolactone from Tinospora cordifolia Miers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of this compound, a diterpenoid furanolactone from Tinospora cordifolia Miers. | Semantic Scholar [semanticscholar.org]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tinosporide and its congeners are clerodane-type diterpenoid furanolactones, primarily isolated from plants of the Tinospora genus, most notably Tinospora cordifolia.[1] These compounds form the chemical backbone of a plant used for centuries in traditional Ayurvedic medicine to treat a wide array of ailments, including fever, diabetes, inflammation, and cancer.[2][3][4] Modern pharmacological studies have begun to validate these traditional uses, identifying specific molecular mechanisms and quantifiable biological activities. This guide provides a consolidated technical overview of the chemistry, biological activities, mechanisms of action, and relevant experimental methodologies for this compound and related compounds, intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex diterpenoid characterized by a furanolactone ring system and a clerodane skeleton.[1][5][6] This core structure is shared by several related compounds isolated from Tinospora, including 8-hydroxythis compound, columbin, and palmarin.[1][7] The precise stereochemistry and functional group substitutions on this scaffold are critical for their biological activity.
-
IUPAC Name: (2S,4aR,6aR,7S,7aS,8aS,9S,9aS,9bS)-2-(3-Furanyl)dodecahydro-7-hydroxy-6a,9b-dimethyl-9,7-(epoxymethano)-4H-oxireno[8][9]naphtho[2,1-c]pyran-4,11-dione[1]
-
Molar Mass: 374.389 g·mol⁻¹[1]
The presence of epoxide, lactone, and hydroxyl groups makes these molecules stereochemically complex and provides multiple points for interaction with biological targets.
Key Biological Activities and Quantitative Data
This compound and related compounds exhibit a range of pharmacological effects. While much research has been conducted on crude extracts of Tinospora cordifolia, specific data on isolated compounds is emerging. The following tables summarize key quantitative findings.
Table 1: Cholinesterase Inhibitory Activity
This compound and its hydroxylated derivative have been evaluated for their potential in managing neurodegenerative diseases like Alzheimer's by inhibiting key enzymes in acetylcholine metabolism.[7]
| Compound | Target Enzyme | IC₅₀ (µg/mL ± SEM) | IC₅₀ (µM) | Standard |
| This compound | Acetylcholinesterase (AChE) | 13.45 ± 0.144[7][10] | ~35.9 | Donepezil |
| 8-hydroxythis compound | Acetylcholinesterase (AChE) | 46.71 ± 0.511[7][10] | ~120.0 | Donepezil |
| This compound | Butyrylcholinesterase (BuChE) | 408.50 ± 17.197[7][10] | ~1091.1 | Donepezil |
| 8-hydroxythis compound | Butyrylcholinesterase (BuChE) | 317.26 ± 6.918[7][10] | ~813.5 | Donepezil |
Table 2: Anti-inflammatory Activity of Tinospora cordifolia Extracts
The anti-inflammatory properties of T. cordifolia are well-documented. The following data from leaf extracts, rich in these diterpenoids, demonstrate the inhibition of key inflammatory processes.
| Assay | Plant Extract | IC₅₀ (µg/mL) | Standard |
| Lipoxygenase (LOX) Inhibition | Methanolic Leaf Extract | 389.3[11] | Aspirin |
| Albumin Denaturation Inhibition | Methanolic Leaf Extract | 237.6[11][12] | Aspirin |
| Proteinase Inhibitory Activity | Methanolic Leaf Extract | 352.1[11] | Aspirin |
| HRBC Membrane Stabilization | Methanolic Leaf Extract | 206.4[11][12] | Aspirin |
Table 3: Anticancer Activity of Tinospora cordifolia Extracts & Related Compounds
Clerodane diterpenes are noted for their cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not widely published, data from T. cordifolia extracts and related compounds underscore this potential. According to the US National Cancer Institute, an IC₅₀ value below 100 µg/mL for a plant extract is considered a promising anticancer agent.[13]
| Cell Line(s) | Compound/Extract | IC₅₀ | Key Finding |
| HeLa, Pa-1 | Methanolic Extract | < 100 µg/mL[13] | Considered an effective anticancer agent.[13] |
| Dalton's Lymphoma, EAC, MCF-7 | Methanolic Extract | Not specified | Exhibited significant cytotoxicity.[14] |
| Human Endometrial Cancer (HEC-1-A) | Tanshinone I (Related Diterpene) | 20 µM[7] | Inhibited proliferation through apoptosis.[7] |
| HeLa | Berberine (Alkaloid from T. cordifolia) | 48 µmol/L[3] | Induced G2/M cell cycle arrest.[3] |
Mechanisms of Action & Signaling Pathways
Research into the molecular mechanisms of this compound and related compounds has identified key signaling pathways through which they exert their anti-inflammatory and anticancer effects.
Anti-inflammatory and Immunomodulatory Pathway
The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a master regulator of the inflammatory response. Under normal conditions, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chloroform extracts of Tinospora cordifolia have been shown to retain NF-κB in the cytoplasm, preventing this cascade.[17]
References
- 1. Cholinesterase inhibitory activity of this compound and 8-hydroxythis compound isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijcrt.org [ijcrt.org]
- 6. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijisrt.com [ijisrt.com]
- 16. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinosporide: A Comprehensive Review of its Pharmacological Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tinosporide, a furanolactone diterpenoid glycoside primarily isolated from Tinospora cordifolia, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on the pharmacological properties of this compound, with a focus on its anti-diabetic, immunomodulatory, anti-inflammatory, and anti-cancer effects. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this promising natural compound. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development.
Pharmacological Properties
This compound has been demonstrated to possess a range of pharmacological properties, which are summarized below. The quantitative data for these activities are presented in structured tables for easy comparison.
Anti-Diabetic Properties
This compound has shown significant potential in the management of diabetes by enhancing glucose utilization. Studies have indicated that this compound stimulates glucose uptake in skeletal muscle cells.[1][2][3] This effect is mediated through the activation of key signaling pathways involved in glucose metabolism.
Table 1: Quantitative Data on Anti-Diabetic Properties of this compound
| Test Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Tinosporaside | L6 myotubes | 2-Deoxyglucose (2-DG) Uptake | Glucose Uptake | Significant increase | [1][2] |
Immunomodulatory Properties
This compound has been shown to modulate the immune system by enhancing the phagocytic activity of neutrophils. This suggests its potential in boosting the body's defense mechanisms against pathogens.
Experimental Protocol: Immunomodulatory Activity - Human Neutrophil Phagocytosis Assay [4][5][6][7]
-
Isolation of Human Neutrophils:
-
Whole blood is mixed with hetasep in a 1:5 ratio and incubated for 30 minutes to separate leukocytes.
-
Alternatively, blood is mixed with ACK lysis buffer (150 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM Na₂EDTA, pH 7.4) at a 1:10 ratio and incubated for 5 minutes at room temperature to lyse red blood cells.
-
The cell suspension is centrifuged, and the pellet containing white blood cells is washed with cold phosphate-buffered saline (PBS).
-
-
Cell Culture and Treatment:
-
Isolated neutrophils are resuspended in RPMI 1640 medium.
-
250,000 cells in 250 µL of RPMI are added to round-bottom polystyrene tubes.
-
-
Phagocytosis Assay:
-
An overnight culture of bacteria (e.g., Candida albicans) is prepared.
-
A sub-culture is grown for 2-3 hours.
-
Bacteria are washed and resuspended in RPMI.
-
The optical density (OD600) of the bacterial suspension is measured to determine the concentration.
-
Bacteria are added to the neutrophils at a specific multiplicity of infection (MOI), for example, 10 or 25.
-
The mixture is incubated at 37°C for 45-90 minutes.
-
-
Analysis:
-
After incubation, gentamicin (final concentration of 67 µg/mL) is added for 20 minutes to kill extracellular bacteria.
-
Neutrophils are pelleted by centrifugation, and the supernatant can be stored for further analysis.
-
The cells are washed twice with RPMI.
-
Neutrophils are lysed with 0.1% Triton X-100 in PBS.
-
The lysate is plated on LB agar plates and incubated overnight at 37°C.
-
The number of colony-forming units (CFU) is counted to determine the number of phagocytosed bacteria.
-
Alternatively, smears can be prepared, stained with Giemsa, and examined under a microscope to determine the percentage of phagocytosis and the phagocytic index.
-
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. This has been demonstrated in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Table 2: Quantitative Data on Anti-inflammatory Properties of this compound and Related Compounds
| Test Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Tinocrisposide | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | 46.92 µM | [8] |
| Icariside E4 | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | - | [9] |
| Phloretin | RAW 264.7 | Nitric Oxide (NO) Production | Inhibition of NO | 5.2 µM | [10] |
Experimental Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Production in RAW 264.7 Macrophages [9][10][11][12]
-
Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in an appropriate medium.
-
-
Cell Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the medium.
-
-
Nitric Oxide (NO) Assay:
-
After incubation, the culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 550 nm) using an ELISA reader.
-
-
Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
-
Experimental Protocol: Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats [13][14][15][16][17]
-
Animals:
-
Male Wistar rats or mice are used.
-
-
Treatment:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., this compound) is administered orally or intraperitoneally at different doses.
-
A standard anti-inflammatory drug (e.g., indomethacin, diclofenac) is used as a positive control.
-
-
Induction of Edema:
-
After a specific time following treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage of inhibition of edema by the test compound is calculated in comparison to the control group.
-
Anti-Cancer Properties
This compound and related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anti-cancer agents.
Table 3: Quantitative Data on Anti-Cancer Properties of Tinospora Extracts and Related Compounds
| Test Compound/Extract | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| Tinospora crispa methanol extract | MDA-MB-231 | MTT Assay | Cell Viability | 66 ± 3 µg/mL | [18] |
| Tinospora crispa methanol extract | HCC1806 | MTT Assay | Cell Viability | 60 ± 4 µg/mL | [18] |
| Dihydroquinoline derivative 11 | MDA-MB-231 | Not specified | Growth Inhibition | 11.90 ± 2.6 µM | [19] |
| Dihydroquinoline derivative 11 | MCF-7 | Not specified | Growth Inhibition | 3.03 ± 1.5 µM | [19] |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MDA-MB-231 | Not specified | Cytotoxicity | 4.2 µM | [19] |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MCF-7 | Not specified | Cytotoxicity | 2.4 µM | [19] |
| Triazine derivative 99 | MDA-MB-231 | Not specified | Cytotoxicity | 6.49 ± 0.04 µM | [19] |
| Triazine derivative 97 | MCF-7 | Not specified | Cytotoxicity | 0.77 ± 0.01 µM | [19] |
| Triazine derivative 98 | MCF-7 | Not specified | Cytotoxicity | 0.1 ± 0.01 µM | [19] |
Experimental Protocol: Anti-Cancer Activity - Cell Viability (MTT) Assay [18][20][21]
-
Cell Culture:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in an appropriate medium and conditions.
-
-
Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
PI3K/Akt and AMPK Signaling in Glucose Uptake
This compound promotes glucose uptake in skeletal muscle by activating both the Phosphatidylinositol 3-kinase (PI3K)/Akt and the 5' AMP-activated protein kinase (AMPK) signaling pathways.[1][2][3] The activation of these pathways leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cells.[1][2]
Caption: this compound-mediated glucose uptake via PI3K/Akt and AMPK pathways.
Experimental Workflow: Investigating this compound's Effect on Glucose Uptake [1][2][22][23]
Caption: Experimental workflow for studying this compound's effect on glucose uptake.
NF-κB and JAK-STAT Signaling in Inflammation and Immunity
This compound's anti-inflammatory and immunomodulatory effects are partly attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[24][25][26][27][28] By inhibiting the activation of NF-κB and modulating the JAK/STAT pathway, this compound can suppress the expression of pro-inflammatory cytokines and mediators.[24][29]
Caption: this compound's modulation of NF-κB and JAK-STAT signaling pathways.
Conclusion
This compound, a key bioactive compound from Tinospora cordifolia, exhibits a remarkable spectrum of pharmacological activities, including anti-diabetic, immunomodulatory, anti-inflammatory, and anti-cancer properties. Its mechanisms of action involve the modulation of critical signaling pathways such as PI3K/Akt, AMPK, NF-κB, and JAK-STAT. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic profiles, and its efficacy and safety in clinical trials. The continued investigation of this promising natural product holds the potential for the development of novel therapeutic agents for a variety of diseases.
References
- 1. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tinosporaside from Tinospora cordifolia encourages skeletal muscle glucose transport through both PI-3-kinase and AMPK-dependent mechanisms | Arab American University [aaup.edu]
- 4. bharatved.com [bharatved.com]
- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 6. A versatile high-throughput assay to characterize antibody-mediated neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [Inhibitory effects of Siamese Tinospora crispa extracts on the carrageenin-induced foot pad edema in rats (the 1st report)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 18. The anti proliferative properties of tinospora crispa on triple negative breast cancer cell lines / Reyadh Radhi Al-Rashidi - UiTM Institutional Repository [ir.uitm.edu.my]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Octacosanol isolated from Tinospora cordifolia downregulates VEGF gene expression by inhibiting nuclear translocation of NF-<kappa>B and its DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Indian herb Tinospora cordifolia and Tinospora species: Phytochemical and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Unveiling Various Facades of Tinospora cordifolia Stem in Food: Medicinal and Nutraceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro and in vivo anti-inflammatory and anti-arthritic effect of Tinospora cordifolia via modulation of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinosporide: An In-depth Technical Guide to Its Natural Sources Beyond Tinospora cordifolia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of tinosporide, a clerodane diterpenoid furanolactone with significant pharmacological interest. While Tinospora cordifolia is the most well-documented source, this paper delves into other members of the Tinospora genus where this compound has been identified. This guide includes quantitative data, detailed experimental protocols for isolation and analysis, and visualizations of biosynthetic pathways and experimental workflows to support further research and drug development.
Natural Occurrence of this compound
This compound was first isolated from Tinospora cordifolia, from which it derives its name.[1] However, scientific literature confirms its presence in at least one other species of the same genus, Tinospora glabra.[1][2] This finding is critical for researchers seeking alternative or comparative sources for this bioactive compound.
Quantitative Analysis of this compound and Related Compounds
The concentration of this compound and its related glycoside, tinosporaside, can vary between different Tinospora species and even within different parts of the same plant. The following tables summarize the available quantitative data from scientific literature.
| Plant Species | Compound | Plant Part | Percentage Yield (% w/w) | Reference |
| Tinospora cordifolia | Tinosporaside | Stem | 0.40 | [3] |
Note: While this compound has been isolated from Tinospora glabra, specific quantitative yield data (w/w) was not available in the reviewed literature. The presence of the compound has been confirmed through spectroscopic analysis.[2]
| Starting Material (Plant) | Initial Extract/Fraction | Isolated Compound | Yield | Reference |
| 2 kg powdered stem (Tinospora cordifolia) | 38 g n-butanol soluble fraction | Tinosporaside | 95 mg (from a 210 mg sub-fraction) | [4] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound and related compounds from Tinospora species, based on established laboratory practices.
Extraction of this compound from Tinospora Stem
The initial step involves the extraction of crude compounds from the plant material.
Materials and Reagents:
-
Dried and powdered stem of Tinospora sp.
-
Methanol or Ethanol (95%)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
Procedure:
-
The dried and powdered stem material is subjected to Soxhlet extraction with 95% methanol or ethanol for 48-72 hours.
-
Alternatively, maceration can be performed by soaking the plant material in the solvent for 3-5 days with occasional shaking.
-
The resulting extract is filtered to remove solid plant debris.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification of this compound
The crude extract is a complex mixture of various phytochemicals. This compound is isolated through a series of chromatographic techniques.
Materials and Reagents:
-
Crude extract from Tinospora sp.
-
Silica gel (60-120 mesh for column chromatography)
-
Solvents: n-hexane, chloroform, ethyl acetate, methanol
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
Procedure:
-
Solvent Partitioning: The crude methanolic or ethanolic extract is successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography:
-
The chloroform or ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography.
-
A glass column is packed with silica gel (60-120 mesh) as the stationary phase.
-
The extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is then eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding chloroform and then ethyl acetate. For example, a gradient of chloroform in n-hexane (from 10% to 100%) followed by a gradient of ethyl acetate in chloroform (from 2% to 20%) can be used.
-
Fractions are collected at regular intervals.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
The collected fractions are monitored by TLC to identify those containing this compound.
-
The TLC plates are developed in a suitable solvent system (e.g., chloroform:methanol 95:5 v/v).
-
The spots can be visualized under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
-
Purification: Fractions showing the presence of this compound are pooled, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent like methanol to obtain pure this compound.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a reliable method for the quantification of this compound in plant extracts.
Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and scanner.
Procedure:
-
Sample and Standard Preparation: Prepare standard solutions of pure this compound in methanol at various known concentrations. Prepare the test sample by dissolving a known weight of the extract in methanol.
-
Chromatography:
-
Apply the standard and sample solutions as bands on a pre-coated silica gel 60 F254 HPTLC plate.
-
Develop the plate in a suitable mobile phase, for instance, a mixture of toluene, acetone, and water.
-
After development, dry the plate.
-
-
Densitometric Analysis: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for this compound.
-
Quantification: Compare the peak area of the this compound spot in the sample with the calibration curve generated from the standard solutions to determine the concentration.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.
References
The Molecular Mechanisms of Tinosporide: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Actions of a Bioactive Diterpenoid
Tinosporide, a furanolactone clerodane diterpene first isolated from Tinospora cordifolia, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound and related compounds, focusing on its anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Anti-inflammatory and Immunomodulatory Effects
This compound and extracts of Tinospora cordifolia have demonstrated potent anti-inflammatory and immunomodulatory properties.[2] The underlying mechanisms involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines and Enzymes
A primary mechanism of the anti-inflammatory action of this compound and associated compounds is the inhibition of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] Additionally, extracts containing these compounds have been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are critical mediators of the inflammatory cascade.[5]
Modulation of NF-κB and p38 MAPK Signaling Pathways
The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of its target genes.[6][7] Similarly, the inhibition of p38 MAPK phosphorylation has been observed, further contributing to the downregulation of inflammatory responses.[5]
The immunomodulatory activity of compounds from Tinospora cordifolia also involves the enhancement of macrophage phagocytic activity and the increased production of nitric oxide and reactive oxygen species (ROS), suggesting a role in augmenting the innate immune response.[8]
Quantitative Data: Anti-inflammatory and Immunomodulatory Activity
| Compound/Extract | Target | IC50 Value | Reference |
| Methanol Extract of T. cordifolia | 5-Lipoxygenase (5-LOX) | 50.5 ng/µL | [1] |
| Methanol Extract of T. cordifolia | 12-Lipoxygenase (12-LOX) | 65 pg/µL | [1] |
| Methanol Extract of T. cordifolia | 15-Lipoxygenase (15-LOX) | 9.75 pg/µL | [1] |
| Aqueous Leaf Extract of T. cordifolia | Lipoxygenase | 389.3 µg/ml | [9] |
| Aqueous Leaf Extract of T. cordifolia | Proteinase Inhibition | 352.1 µg/ml | [9] |
| Aqueous Leaf Extract of T. cordifolia | Heat-induced Protein Denaturation | 237.6 µg/ml | [9] |
Experimental Protocols: Anti-inflammatory Assays
NF-κB Activation Assay (Luciferase Reporter)
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW264.7) and transfect with a luciferase reporter plasmid containing NF-κB response elements.[10][11]
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration, followed by stimulation with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).[10][11]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[10]
p38 MAPK Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture cells (e.g., RAW264.7 macrophages) and pre-incubate with this compound before stimulating with LPS.[5]
-
Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38. A decrease in this ratio in this compound-treated cells indicates inhibition of p38 MAPK activation.[5]
Anticancer Activity
This compound and its parent extracts have shown promising anticancer effects in various cancer cell lines. The primary mechanism involves the induction of apoptosis, or programmed cell death, through multiple cellular pathways.
Induction of Apoptosis via Caspase-3 Activation
A key event in this compound-induced apoptosis is the activation of caspase-3, an executioner caspase that plays a central role in the apoptotic cascade.[12] Activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.
Regulation of Bax and Bcl-2 Expression
The anticancer activity is also mediated by the regulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. This compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
Cell Cycle Arrest
In addition to inducing apoptosis, compounds from Tinospora cordifolia can also inhibit cancer cell proliferation by arresting the cell cycle, often at the G2/M phase.[12]
Quantitative Data: Anticancer Activity
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Methanolic Extract of T. cordifolia | Ehrlich Ascites Carcinoma (EAC) | 58.6 µg/mL | [7][14] |
| Methanolic Extract of T. cordifolia | Dalton's Lymphoma Ascites (DLA) | 14.3 µg/mL | [7][14] |
| Dichloromethane Extract of T. cordifolia | HeLa | Not specified, but effective | [12] |
| Combination of T. cordifolia and Zingiber officinale | MCF-7 (Breast Cancer) | 2 µg/ml | [15] |
Experimental Protocols: Anticancer Assays
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: Treat cancer cells with this compound to induce apoptosis. Lyse the cells to release their contents, including activated caspases.[16]
-
Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.[16]
-
Fluorescence Measurement: Incubated caspase-3 will cleave the substrate, releasing the fluorescent group (AMC). Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase-3 activity.[16]
Bax/Bcl-2 Expression Analysis (Western Blot)
-
Protein Extraction and Quantification: Treat cells with this compound, extract total protein, and quantify the concentration.
-
Western Blotting: Perform western blotting as described previously, using primary antibodies specific for Bax and Bcl-2.
-
Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2. An increase in the Bax/Bcl-2 ratio in this compound-treated cells is indicative of apoptosis induction.[13]
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
A significant finding is the ability of this compound and its derivative, 8-hydroxythis compound, to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound | Target | IC50 Value (µg/mL ± SEM) | Reference |
| This compound | Acetylcholinesterase (AChE) | 13.45 ± 0.144 | [17] |
| 8-hydroxythis compound | Acetylcholinesterase (AChE) | 46.71 ± 0.511 | [17] |
| This compound | Butyrylcholinesterase (BuChE) | 408.50 ± 17.197 | [17] |
| 8-hydroxythis compound | Butyrylcholinesterase (BuChE) | 317.26 ± 6.918 | [17] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)
-
Enzyme and Substrate Preparation: Prepare a source of AChE (e.g., from rat brain homogenate) and a solution of the substrate acetylthiocholine iodide (ATCI).[18]
-
Reaction Mixture: In a microplate well, combine the AChE enzyme solution with varying concentrations of this compound and incubate.
-
Colorimetric Reaction: Add Ellman's reagent (DTNB) and the substrate ATCI to the wells. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Absorbance Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 405 nm or 412 nm) using a microplate reader.[18][19]
-
IC50 Calculation: Calculate the percentage of AChE inhibition for each this compound concentration and determine the IC50 value.[18]
Conclusion
This compound exhibits a multifaceted mechanism of action at the molecular level, targeting key signaling pathways and effector molecules involved in inflammation, cancer, and neurodegeneration. Its ability to modulate the NF-κB and p38 MAPK pathways underscores its potent anti-inflammatory properties. The induction of apoptosis through caspase-3 activation and regulation of the Bax/Bcl-2 ratio highlights its potential as an anticancer agent. Furthermore, the inhibition of cholinesterases suggests a promising role in the management of neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as novel therapeutics. Continued investigation into the precise molecular interactions and downstream effects will be crucial for fully elucidating their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.apub.kr [cdn.apub.kr]
- 12. researchgate.net [researchgate.net]
- 13. Induction of caspase-3 activated DNase mediated apoptosis by hexane fraction of Tinospora cordifolia in EAT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Cholinesterase inhibitory activity of this compound and 8-hydroxythis compound isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
In Vitro Biological Activity of Tinosporide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of Tinosporide, a key bioactive compound isolated from the medicinal plant Tinospora cordifolia. The following sections detail its cytotoxic, antioxidant, anti-inflammatory, and immunomodulatory properties, supported by quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.
Quantitative Data Summary
The in vitro efficacy of this compound and related extracts from Tinospora cordifolia has been evaluated across various cell lines and assay systems. The following tables summarize the key quantitative findings to facilitate comparative analysis.
Table 1: Cytotoxic Activity of this compound and Tinospora cordifolia Extracts
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Tinocrisposide | H1299 (Human non-small cell lung carcinoma) | MTT | 70.9 µg/mL | [1] |
| Tinocrisposide | MCF-7 (Human breast adenocarcinoma) | MTT | >100 µg/mL | [1] |
| T. cordifolia Methanolic Extract | EAC (Ehrlich Ascites Carcinoma) | Trypan Blue | 58.6 µg/mL | [2] |
| T. cordifolia Methanolic Extract | DLA (Dalton's Lymphoma Ascites) | Trypan Blue | 14.3 µg/mL | [2] |
| T. cordifolia Methanolic Extract | MDA-MB-231 (Human breast cancer) | MTT | 50 ± 2.01 µg/mL (in 0.5% DMSO) | [3] |
| T. cordifolia Dichloromethane Fraction | HCT-116 (Human colorectal carcinoma) | MTT | 54.24 µg/mL | |
| T. cordifolia Dichloromethane Fraction | MCF-7 (Human breast adenocarcinoma) | MTT | 59.59 µg/mL | |
| T. cordifolia Satva | OECM-1 (Oral squamous cell carcinoma) | MTT | 148.18 µg/mL | [4] |
| Biogenic ZnO-NPs from T. cordifolia | HCT-116 (Human colorectal carcinoma) | MTT | 31.419 ± 0.682 µg/ml | [5] |
| Biogenic ZnO-NPs from T. cordifolia | Caco-2 (Human colorectal adenocarcinoma) | MTT | 36.675 ± 0.916 μg/ml | [5] |
Table 2: Antioxidant Activity of Tinospora cordifolia Extracts
| Extract | Assay | Parameter | Result | Reference |
| T. cordifolia Methanolic Extract | DPPH Radical Scavenging | IC50 | 235 µg/mL | [2] |
| T. cordifolia Ethanolic Leaf Extract | DPPH Radical Scavenging | EC50 | 0.5 mg/ml | [6] |
| T. cordifolia Ethanolic Leaf Extract | Lipid Peroxidation Inhibition | EC50 | 0.1 mg/ml | [6] |
| T. cordifolia Extract | Superoxide Radical Scavenging | IC50 | 12.5 mg/ml | [7] |
| T. cordifolia Extract | Hydroxyl Radical Scavenging | IC50 | 6 mg/ml | [7] |
| T. cordifolia Ethanolic Extract | Nitric Oxide Scavenging | % Inhibition | 75.17% | [8] |
| T. cordifolia Ethanolic Extract | Superoxide Scavenging | % Inhibition | 76.64% | [8] |
Experimental Protocols
This section outlines the methodologies for key in vitro assays used to evaluate the biological activity of this compound and related compounds.
Cytotoxicity Assays
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., H1299, MCF-7, HCT-116) are seeded in 96-well plates at a density of approximately 2 x 10^4 cells/well in 100 µl of appropriate culture medium (e.g., DMEM)[5].
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[5].
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., Tinocrisposide at 3.125 to 100 µg/mL) for a specified period, typically 24 to 48 hours[1].
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm[1].
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
2.1.2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cytotoxicity based on the measurement of cellular protein content.
-
Cell Culture and Treatment: Human cancer cell lines, such as the 786-O human renal cell carcinoma line, are cultured and treated with various concentrations of the test extracts[9].
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Analysis: The optical density is proportional to the total protein mass, and therefore, the cell number. The IC50 values are then calculated.
Antioxidant Assays
2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Incubation: The test compound at various concentrations is added to the DPPH solution. The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength around 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the sample). The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals[2].
2.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O[6].
-
Reaction: The plant extract is mixed with the FRAP reagent and incubated in the dark at 37°C for 30 minutes[6][10].
-
Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm[10].
-
Quantification: The antioxidant capacity is determined against a standard curve of a known antioxidant, such as FeSO₄ or Trolox.
Anti-inflammatory Assays
2.3.1. Inhibition of Protein Denaturation
This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.
-
Reaction Mixture: The reaction mixture consists of egg albumin, phosphate-buffered saline (pH 6.4), and the plant extract at various concentrations[11].
-
Incubation: The mixture is incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation[11].
-
Measurement: The turbidity of the resulting solution is measured spectrophotometrically at 660 nm[11].
-
Analysis: The percentage inhibition of protein denaturation is calculated. Diclofenac sodium is often used as a standard drug for comparison[11].
2.3.2. Measurement of Pro-inflammatory Cytokines in Macrophages
This assay assesses the effect of a compound on the production of inflammatory mediators by immune cells.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium[12].
-
Pre-incubation and Stimulation: The cells are pre-incubated with the test extract (e.g., chloroform extract of T. cordifolia) and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[12].
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as IL-6 and IL-1β in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits[12].
-
Gene Expression Analysis: The expression of genes for inflammatory mediators like COX-2, TNF-α, and iNOS can be analyzed by RT-PCR and Western blotting[12].
Immunomodulatory Assays
2.4.1. Phagocytosis Assay
This assay measures the effect of a compound on the phagocytic activity of immune cells like neutrophils or macrophages.
-
Cell Isolation: Human neutrophils are isolated from peripheral blood.
-
Treatment: The cells are treated with the test compound at various concentrations[13].
-
Phagocytic Challenge: The treated cells are then challenged with particles such as Candida albicans.
-
Assessment: The phagocytic activity is assessed by microscopic examination to determine the percentage of cells that have engulfed the particles and the number of particles per cell[13].
Signaling Pathways and Mechanisms of Action
This compound and its parent extracts exert their biological effects by modulating several key cellular signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Caption: Tinosporaside-mediated glucose uptake pathways in skeletal muscle cells.
Caption: General workflow for assessing the in vitro cytotoxicity of this compound.
Concluding Remarks
The in vitro evidence strongly suggests that this compound and related compounds from Tinospora cordifolia possess significant biological activities. The cytotoxic effects against various cancer cell lines are mediated through the induction of apoptosis, often involving the generation of reactive oxygen species and cell cycle arrest[14][15][16]. The anti-inflammatory properties are linked to the downregulation of key pro-inflammatory pathways such as NF-κB and p38 MAPK[12]. Furthermore, the immunomodulatory and antioxidant activities contribute to its overall therapeutic potential[13][17]. The ability of Tinosporaside to enhance glucose uptake via both PI3K/Akt and AMPK pathways highlights its potential in metabolic disorders[18].
This guide provides a foundational understanding of the in vitro bioactivity of this compound. Further research is warranted to isolate and characterize the specific activities of this compound from crude extracts and to validate these in vitro findings in preclinical in vivo models.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pravara.com [pravara.com]
- 5. Biogenic Zinc Oxide Nanoparticles synthesized from Tinospora Cordifolia induce oxidative stress, mitochondrial damage and apoptosis in Colorectal Cancer [ntno.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Antioxidant activity of Tinospora cordifolia and its usefulness in the amelioration of cyclophosphamide induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Cytotoxicity Testing of Tinospora cordifolia Extracts against Human Kidney Cancer Cell Line | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. ijarets.org [ijarets.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of caspase-3 activated DNase mediated apoptosis by hexane fraction of Tinospora cordifolia in EAT cells [pubmed.ncbi.nlm.nih.gov]
- 15. saudijournals.com [saudijournals.com]
- 16. Tinospora Cordifolia Induces Cell Cycle Arrest in Human Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 18. mdpi.com [mdpi.com]
Tinosporide: A Review of Research (2020-2025)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tinosporide, a furanolactone diterpenoid, is a prominent bioactive constituent isolated from Tinospora cordifolia (Guduchi), a plant revered in traditional Ayurvedic medicine. In recent years, there has been a growing scientific interest in elucidating the pharmacological properties and therapeutic potential of this compound. This technical guide provides a comprehensive review of the research conducted on this compound and its parent plant extract between 2020 and 2025, with a focus on its biological activities, underlying mechanisms of action, and relevant experimental protocols. While much of the research has focused on the crude extracts of Tinospora cordifolia, this guide will distinguish and highlight findings related specifically to isolated this compound where available, and will underscore the areas where further investigation into the pure compound is warranted.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds. It is important to note that a significant portion of the research has been conducted on extracts of Tinospora cordifolia, and data on isolated this compound remains limited.
Table 1: Cholinesterase Inhibitory Activity of Isolated this compound and 8-Hydroxythis compound [1]
| Compound | Target Enzyme | IC50 (µg/mL ± SEM) |
| This compound | Acetylcholinesterase (AChE) | 13.45 ± 0.144 |
| 8-Hydroxythis compound | Acetylcholinesterase (AChE) | 46.71 ± 0.511 |
| This compound | Butyrylcholinesterase (BuChE) | 408.50 ± 17.197 |
| 8-Hydroxythis compound | Butyrylcholinesterase (BuChE) | 317.26 ± 6.918 |
Table 2: Cytotoxicity of Tinospora cordifolia Extracts and Preparations against Various Cancer Cell Lines
| Extract/Preparation | Cell Line | Assay | IC50 Value | Reference |
| Dichloromethane extract | HeLa (cervical carcinoma) | MTT Assay | 54.23 ± 0.94 µg/mL | [2] |
| Dichloromethane extract | HeLa (cervical carcinoma) | SRB Assay | 48.91 ± 0.33 µg/mL | [2] |
| Ethanol extract | HeLa (cervical carcinoma) | MTT Assay | 101.26 ± 1.42 µg/mL | [2] |
| Ethanol extract | HeLa (cervical carcinoma) | SRB Assay | 87.93 ± 0.85 µg/mL | [2] |
| Methanolic extract | Ehrlich Ascites Carcinoma (EAC) | Trypan Blue Exclusion | 58.6 µg/mL | [3] |
| Methanolic extract | Dalton's Lymphoma Ascites (DLA) | Trypan Blue Exclusion | 14.3 µg/mL | [3] |
| Tinospora Cordifolia Satva | OECM-1 (oral squamous cell carcinoma) | MTT Assay | 148.18 µg/mL | [4] |
Table 3: Anti-inflammatory Activity of Tinospora cordifolia Extracts
| Extract | Assay | IC50 Value | Reference |
| Methanolic Extract | Lipoxygenase Inhibition | - | [5] |
| Methanolic Extract | TNF-α Inhibition | - | [5] |
| Tinospora cordifolia extract | Proteinase Inhibitory Action | 206.4 µg/ml | [6] |
Note: Specific IC50 values for the anti-inflammatory activity of isolated this compound were not found in the reviewed literature from 2020-2025.
Signaling Pathways and Mechanisms of Action
Research into the molecular mechanisms of Tinospora cordifolia and its constituents has implicated several key signaling pathways in its therapeutic effects. While direct evidence for isolated this compound is still emerging, studies on the plant's extracts provide a foundational understanding of its potential modes of action.
Anti-inflammatory Activity
Tinospora cordifolia extracts have been shown to exert anti-inflammatory effects through the modulation of the NF-κB and JAK/STAT signaling pathways.
-
NF-κB Signaling: The chloroform extract of Tinospora cordifolia has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by preventing the nuclear translocation of NF-κB in THP-1 cells.[7][8][9] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
-
JAK/STAT Signaling: Hydro-alcoholic extracts of Tinospora cordifolia have been found to downregulate pro-inflammatory mediators such as IL-6 and TNF-α by targeting upstream kinases in the JAK/STAT pathway in LPS-stimulated RAW 264.7 cells.[10][11] In vivo studies using a collagen-induced arthritis model have further validated these findings, showing a reduction in the phosphorylation of STAT3.[10]
Anti-cancer Activity
The anti-cancer potential of Tinospora cordifolia extracts is linked to the modulation of several signaling pathways, including the mTOR pathway .
Antidiabetic Activity
A study on the related compound tinosporaside has shed light on the potential mechanisms for the antidiabetic effects of Tinospora cordifolia constituents. Tinosporaside was found to stimulate glucose uptake in skeletal muscle cells through the activation of both PI3K-dependent and AMPK-dependent signaling pathways.[4][16] This dual mechanism of action suggests a robust potential for regulating glucose homeostasis.
Experimental Protocols
Detailed experimental protocols for assays performed with isolated this compound are not extensively available in the literature from 2020-2025. However, general methodologies for relevant assays are described below.
Isolation of this compound
-
Extraction: Powdered stem bark is defatted with petroleum ether and then extracted with methanol using a Soxhlet apparatus.
-
Precipitation: The concentrated methanolic extract is treated with ethyl acetate to precipitate a brown solid.
-
Refluxing: The residue is refluxed with benzene.
-
Column Chromatography: The benzene-insoluble material is subjected to column chromatography on silica gel, with elution using a chloroform-methanol gradient.
-
Crystallization: The fractions containing tinosporaside are pooled and recrystallized from methanol to yield white needles.
A similar chromatographic approach can be adapted for the isolation of this compound.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Anti-inflammatory Assay
Inhibition of Albumin Denaturation
This assay is a simple method to screen for anti-inflammatory activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin, phosphate buffer saline (pH 6.3), and the test extract at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 57°C for 3 minutes to induce denaturation.
-
Cooling and Dilution: After cooling, add phosphate buffer saline.
-
Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation compared to the control.
Safety and Toxicology
Preclinical safety studies on aqueous extracts of Tinospora cordifolia have been conducted. An Ames test performed on Salmonella typhimurium strains (TA97a, TA98, TA100, TA102, and TA1535) showed no mutagenic effect up to 5000 µ g/plate .[17] In an in vitro chromosome aberration assay, the extract was not clastogenic to human peripheral blood lymphocytes at concentrations up to 3000 µg/ml.[17] Furthermore, acute and subacute oral toxicity studies in mice indicated that the LD50 of an herbal formulation containing Tinospora cordifolia was greater than 2000 mg/kg body weight, with a No-Observed-Adverse-Effect-Level (NOAEL) of 1000 mg/kg body weight.[18] A 28-day repeated-dose toxicity study in rats also established a NOAEL of 1000 mg/kg/day for an aqueous extract of the stem.[19]
Conclusion and Future Directions
The research conducted between 2020 and 2025 has further solidified the therapeutic potential of Tinospora cordifolia and its constituents, including this compound. While significant progress has been made in understanding the anti-inflammatory, anti-cancer, and antidiabetic properties of the plant's extracts and their modulation of key signaling pathways such as NF-κB, JAK/STAT, and mTOR, a notable gap in the literature persists regarding the specific activities of isolated this compound.
The quantitative data on the cholinesterase inhibitory activity of pure this compound is a valuable contribution to the field. However, to advance this compound as a potential therapeutic agent, future research must focus on:
-
Isolation and Purification: Development of standardized and scalable protocols for the isolation of high-purity this compound.
-
Quantitative Bioactivity of Isolated this compound: Comprehensive in vitro and in vivo studies to determine the IC50 and EC50 values of pure this compound for its various biological activities, particularly its anti-inflammatory and anti-cancer effects.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by isolated this compound to confirm that the effects observed with the crude extracts are attributable to this compound.
-
Preclinical and Clinical Studies: Rigorous preclinical toxicology and pharmacokinetic studies of isolated this compound, followed by well-designed clinical trials to evaluate its safety and efficacy in humans.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel, evidence-based therapeutic agent.
References
- 1. Cholinesterase inhibitory activity of this compound and 8-hydroxythis compound isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pravara.com [pravara.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo anti-inflammatory and anti-arthritic effect of Tinospora cordifolia via modulation of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 15. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms [mdpi.com]
- 17. Tinospora cordifolia, a safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acute and Subacute Oral Toxicity Study of a Herbal Formulation Containing Asparagus racemosus, Tinospora cordifolia, and Trigonella foenum-graceum in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | OECD-407 Driven 28-day-repeated-dose non-clinical safety evaluation of Tinospora cordifolia (Giloy) stem aqueous extract in Sprague-Dawley rats under GLP compliance [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Tinosporide from Tinospora cordifolia Stem
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tinospora cordifolia, commonly known as Guduchi or Giloy, is a plant of significant interest in traditional and modern medicine due to its wide array of bioactive compounds. Among these are diterpenoid lactones, such as tinosporide and tinosporaside, which have demonstrated various pharmacological activities. This document provides a detailed protocol for the extraction and isolation of this compound from the stems of Tinospora cordifolia, compiled from established scientific literature. The methodologies outlined below are intended to guide researchers in obtaining this valuable compound for further study and drug development.
Chemical Properties of this compound
A foundational understanding of this compound's chemical properties is crucial for its successful extraction and purification.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₇ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| Class | Diterpenoid Furanolactone | [2] |
Experimental Protocols
Preparation of Plant Material
Proper preparation of the plant material is the first critical step to ensure a successful extraction.
-
Collection and Identification: Collect fresh stems of Tinospora cordifolia. The plant material should be taxonomically identified by a qualified botanist.
-
Drying: The stems should be shade-dried for 7-10 days to reduce moisture content.
-
Pulverization: The dried stems are then pulverized into a coarse powder using an electric grinder.
-
Sieving: The powdered material should be passed through a 20-mesh sieve to ensure uniform particle size.
Extraction of Crude this compound
This multi-step process involves initial defatting followed by methanolic extraction to isolate the crude compounds.
-
Defatting: The powdered stem material (e.g., 3 kg) is first treated with petroleum ether (60-80°C) to remove fats and waxes. This is typically done using a Soxhlet apparatus.
-
Collection and Drying: The precipitate is collected and dried.
Purification of this compound
Column chromatography is a key technique for purifying this compound from the crude extract.
-
Column Chromatography Setup:
-
TLC Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
Quantitative Data
The following table summarizes the yield of tinosporaside, a structurally similar diterpenoid lactone, which can be used as an estimate for this compound extraction.
| Starting Material | Compound | Yield | Percentage Yield (w/w) | Source |
| 3 kg powdered stem bark | Tinosporaside | 1.20 g | 0.04% | [3] |
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the step-by-step workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction.
References
Application Note: Quantification of Tinosporide Using High-Performance Liquid Chromatography (HPLC)
Introduction
Tinosporide is a key bioactive diterpenoid furanolactone first isolated from Tinospora cordifolia, a plant widely used in traditional herbal medicine.[1] The quantification of this compound is crucial for the quality control and standardization of raw materials and herbal formulations derived from Tinospora species. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise, reliable, and robust analytical technique for the quantitative determination of this compound. This document provides a detailed method and protocol for its quantification.
Principle of the Method
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photo Diode Array (PDA) or UV detector. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. This compound, being a moderately polar compound, is separated from other components in the sample extract based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a gradient elution of water and acetonitrile, which allows for the effective resolution of the analyte from the complex matrix of a plant extract. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a this compound reference standard.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters for the HPLC method.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC system with Gradient Pump, UV/PDA Detector, and Autosampler |
| Column | Reversed-Phase C18 (RP-18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 36 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 45 minutes |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.99[2] |
| Concentration Range | 100 - 2000 ng/injection[3][4] |
| Limit of Detection (LOD) | 0.49 - 3.71 µg/mL[2] |
| Limit of Quantification (LOQ) | 1.48 - 11.23 µg/mL[2] |
| Accuracy (% Recovery) | 92.34 - 96.19%[2] |
| Precision (%RSD) | < 5.0% |
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filtration unit with 0.22 µm filters
-
Volumetric flasks and pipettes
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, prepared with a water purification system)
-
Ethanol (Analytical grade)
-
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations in the range of 10 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.
3. Sample Preparation (from Plant Material)
-
Drying and Powdering: Dry the stem material of Tinospora cordifolia in a hot air oven at 50-60°C until constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and transfer it to a conical flask. Add 25 mL of 70% ethanol.[5]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Evaporation: Pool all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain a semi-solid residue.
-
Final Sample Solution: Accurately weigh the dried residue. Dissolve a known quantity (e.g., 100 mg) of the residue in 10 mL of methanol.[6] Vortex and sonicate for 5 minutes. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
4. Chromatographic Procedure
-
System Equilibration: Set up the HPLC system according to the parameters in Table 1. Purge the solvent lines and allow the mobile phase to run through the column for at least 30 minutes to achieve a stable baseline.
-
Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Record the peak area for this compound. Plot a calibration curve of peak area versus concentration (µg/mL).
-
Sample Analysis: Inject 20 µL of the prepared sample solution into the HPLC system.
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
5. Quantification of this compound
The amount of this compound in the sample is calculated using the linear regression equation derived from the calibration curve:
-
y = mx + c
Where:
-
y = Peak area of this compound in the sample
-
m = Slope of the calibration curve
-
x = Concentration of this compound in the sample (µg/mL)
-
c = y-intercept of the calibration curve
The concentration (x) is calculated from the peak area of the sample. The final amount of this compound in the original plant material is expressed as a percentage (% w/w) using the following formula:
% this compound (w/w) = (C × V × DF) / W × 100
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Final volume of the sample solution (mL)
-
DF = Dilution factor, if any
-
W = Weight of the initial plant powder taken for extraction (mg)
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Development and Validation of Novel Quality Evaluation Methods to Differentiate Two Closely Related Species of Tinospora: A Rapid HPTLC- and HPLC-Based Assessment with MS/MS Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
Protocol for the Isolation of Tinosporide via Column Chromatography
Application Note: A Detailed Guide for the Purification of a Bioactive Diterpenoid from Tinospora cordifolia
This document provides a comprehensive protocol for the isolation of Tinosporide, a furanoditerpenoid lactone with significant biological activities, from the stems of Tinospora cordifolia. The methodology is designed for researchers in natural product chemistry, pharmacology, and drug development. The protocol outlines a systematic approach involving solvent extraction and multi-step column chromatography for the efficient purification of this compound.
Introduction
Tinospora cordifolia, a member of the Menispermaceae family, is a vital medicinal plant in traditional Ayurvedic medicine. It is a rich source of various secondary metabolites, including terpenoids, alkaloids, and glycosides. Among these, this compound, a clerodane-type diterpenoid, has garnered considerable interest for its potential therapeutic properties. This protocol details a reproducible method for its isolation, providing a foundation for further pharmacological investigation and drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical characteristics of this compound is fundamental to designing an effective isolation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₇ | |
| Molar Mass | 374.389 g/mol | |
| Class | Diterpenoid, Furanolactone | |
| Appearance | White needles (recrystallized from methanol) | [1] |
| Polarity | Moderately polar | Inferred from chromatographic behavior |
Experimental Protocols
This section provides a step-by-step guide for the isolation of this compound, from the preparation of the plant material to the final purification.
Plant Material and Extraction
-
Collection and Preparation: Collect fresh stems of Tinospora cordifolia. The plant material should be washed, shade-dried, and then pulverized into a coarse powder.
Fractionation of the Crude Extract
-
Solvent Partitioning (Alternative): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to obtain different fractions.
Column Chromatography for this compound Isolation
This protocol employs a two-stage column chromatography process for the effective separation of this compound.
Workflow for this compound Isolation
Caption: Workflow of this compound isolation.
3.3.1. Stage 1: Initial Separation on Silica Gel
-
Sample Loading: The dried crude fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
3.3.2. Stage 2: Final Purification
-
Stationary Phase: Silica gel (finer mesh size, e.g., 230-400 mesh, can be used for higher resolution).
-
Column Preparation: A second column is packed with silica gel using a less polar solvent system.
-
Sample Loading: The semi-purified, this compound-containing fractions from Stage 1 are concentrated and loaded onto the second column.
-
Mobile Phase and Elution: The column is eluted with a solvent system of toluene and ethyl acetate. A specific ratio of 40:60 (toluene:ethyl acetate) has been shown to be effective for the final purification of this compound.[2]
Identification and Purity Assessment
The identity and purity of the isolated this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A purity of ≥ 98% for isolated marker compounds from Tinospora cordifolia has been reported.[3]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[2]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Quantitative Data Summary
The following table summarizes the quantitative data obtained from a representative isolation of a related diterpenoid, Tinosporaside, which follows a similar isolation protocol.
| Stage | Starting Material | Parameter | Value | Reference |
| Extraction | 3 kg powdered stem bark | Yield of Tinosporaside | 1.20 g | [1] |
| Purification | - | Purity of isolated markers | ≥ 98% (by HPLC) | [3] |
Logical Relationship of Experimental Steps
References
Tinosporide in In-Vitro Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro applications of tinosporide and its related compounds in cancer cell line studies. This document includes quantitative data on cytotoxic effects, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved.
Introduction
This compound, a furanolactone diterpenoid isolated from plants of the Tinospora genus, has garnered significant interest in oncological research. Preclinical studies on extracts of Tinospora cordifolia and related species have demonstrated potent anti-cancer properties, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival. These effects have been observed across a range of cancer cell lines, suggesting a broad spectrum of activity. While research on purified this compound is emerging, studies on closely related compounds like tinocrisposide provide valuable insights into its potential therapeutic applications.
Quantitative Data: Cytotoxicity of Tinospora-derived Compounds
The cytotoxic effects of this compound and related compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of Tinocrisposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time | Assay | Reference |
| H1299 | Non-small cell lung cancer | 70.9 | 24 hours | MTT | [1] |
| MCF-7 | Breast cancer | >100 | 24 hours | MTT | [1] |
Table 2: Cytotoxicity of Tinospora cordifolia Methanolic Extract in Murine Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time | Assay | Reference |
| Ehrlich Ascites Carcinoma (EAC) | Ascitic Carcinoma | 58.6 | Not Specified | Trypan Blue | [2] |
| Dalton's Lymphoma Ascites (DLA) | Lymphoma | 14.3 | Not Specified | Trypan Blue | [2] |
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to assess the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100% The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
The cell populations will be distinguished as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization or centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
This compound and related compounds from Tinospora species have been shown to exert their anti-cancer effects by modulating several key signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Studies on Tinospora extracts suggest that they can inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Tinospora compounds have been shown to suppress NF-κB activation.
Caption: this compound suppresses the NF-κB signaling pathway.
Experimental Workflow for In-Vitro this compound Studies
The following diagram illustrates a typical workflow for investigating the anti-cancer properties of this compound in vitro.
References
Application Notes and Protocols: Tinosporide and its Derivatives in Animal Models of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent production of pro-inflammatory mediators including cytokines, chemokines, and reactive oxygen species. Tinosporide, a clerodane diterpenoid, and extracts from Tinospora species (such as Tinospora cordifolia and Tinospora sinensis) have garnered significant interest for their potent anti-inflammatory and neuroprotective properties. These compounds have been evaluated in several preclinical animal models, demonstrating their potential to mitigate neuroinflammatory processes.
These application notes provide a summary of the key findings, relevant signaling pathways, and detailed protocols for utilizing Tinospora extracts in animal models of neuroinflammation.
Mechanism of Action: Extracts of Tinospora species have been shown to exert their anti-neuroinflammatory effects primarily through the inhibition of key inflammatory signaling pathways. A central mechanism involves the downregulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway.[1] Lipopolysaccharide (LPS), a component of gram-negative bacteria, typically activates TLR4, leading to the activation of NF-κB. NF-κB then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as NLRP3.[2][3] The activation of the NLRP3 inflammasome complex leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[4] Tinospora extracts have been demonstrated to inhibit the activation of this entire cascade, leading to a reduction in microglial activation and the production of downstream inflammatory mediators.[1][2]
Visualized Signaling Pathway and Experimental Workflow
Caption: Tinospora extract inhibits neuroinflammation by targeting the TLR4/NF-κB/NLRP3 pathway.
References
- 1. Extract of Tinospora sinensis alleviates LPS-induced neuroinflammation in mice by regulating TLR4/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NLRP3 Inflammasome Participates in Host Response to Neospora caninum Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Tinosporide Standards for Analytical Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction Tinosporide is a key bioactive diterpenoid furanolactone first isolated from Tinospora cordifolia (Guduchi), a plant widely used in traditional medicine.[1][2] As interest in the pharmacological properties of Tinospora species grows, the need for pure, well-characterized analytical standards is critical for quality control, pharmacokinetic studies, and drug development. This document provides a comprehensive protocol for the extraction, isolation, purification, and characterization of this compound to be used as an analytical standard. It also details validated High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) methods for its quantification.
Sourcing and Preparation of Plant Material
The primary source of this compound is the stem of Tinospora cordifolia.[1] Proper collection and preparation of the plant material are crucial for maximizing the yield of the target compound.
Protocol 1.1: Plant Material Preparation
-
Collection: Collect mature stems of Tinospora cordifolia. The plant should be taxonomically identified by a qualified botanist to ensure the correct species is used.[3]
-
Drying: Clean the stems and dry them in the shade for 7-10 days to reduce moisture content, which prevents microbial growth and improves extraction efficiency.[3][4]
-
Size Reduction: Pulverize the dried stems into a coarse powder using an electric grinder.[3] Increasing the surface area allows for better solvent penetration during extraction.[4]
-
Storage: Store the powdered material in a sealed, airtight container at room temperature, protected from light and moisture, until extraction.
Extraction of Crude this compound
Extraction is performed to isolate the desired compounds from the plant matrix. Soxhlet and maceration are two common and effective methods.
Protocol 2.1: Soxhlet Extraction Soxhlet extraction is a continuous method that ensures the plant material is constantly exposed to fresh solvent, making it highly efficient.[4]
-
Place the dried powder of Tinospora cordifolia stem into a thimble.
-
Use a solvent system of methanol and acetone (70:30 ratio).[3]
-
Perform the extraction in a Soxhlet apparatus at 40°C for 16 hours, running for approximately 4 cycles.[3]
-
After extraction, concentrate the resulting solution using a rotary vacuum evaporator to obtain a viscous, brownish residue.[3]
Protocol 2.2: Maceration Maceration is a simpler technique involving soaking the plant material in a solvent for an extended period.[4]
-
Soak the dried powder of Tinospora cordifolia stem in 50% methanol (v/v).[5]
-
Keep the mixture in a sealed container for three consecutive days at room temperature, with occasional stirring.[4][5]
-
Filter the mixture through a muslin cloth or filter paper.
-
Evaporate the solvent from the filtrate using a rotary vacuum evaporator to yield the crude extract.[5]
Table 1: Comparison of Extraction Parameters
| Parameter | Soxhlet Extraction | Maceration |
|---|---|---|
| Solvent | Methanol:Acetone (70:30)[3] | 50% Methanol (v/v)[5] |
| Temperature | 40°C[3] | Room Temperature[5] |
| Duration | 16 hours (4 cycles)[3] | 3 days[5] |
| Efficiency | Highly efficient due to continuous fresh solvent exposure.[4] | Simple but may be less exhaustive than Soxhlet. |
| Yield (Crude) | ~14.29% (optimized)[3] | ~20.35%[5] |
Isolation and Purification
Column chromatography is the standard method for isolating this compound from the crude extract.
Protocol 3.1: Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the dried crude extract onto silica gel (60-120 mesh) to create a dried, free-flowing powder.[6]
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent like petroleum ether or chloroform.
-
Loading: Carefully load the slurry containing the extract onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the proportion of methanol.[3]
-
Fraction Collection: Collect the eluate in separate fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pooling and Re-chromatography: Combine the fractions containing the compound of interest (this compound). If necessary, repeat the column chromatography on the pooled fractions to achieve higher purity.[3]
Caption: Workflow for this compound Extraction and Purification.
Characterization and Purity Assessment
The identity and purity of the isolated this compound must be confirmed before it can be used as a standard.
-
Structural Confirmation: The structure of the isolated compound should be established using a combination of spectroscopic techniques, including Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[3][5][7]
-
Purity Assessment: The purity of the standard is typically determined chromatographically using HPLC-PDA or HPTLC, aiming for a purity of ≥95%.
Analytical Methods and Protocols
Validated HPTLC and HPLC methods are essential for the accurate quantification of this compound in test samples.
Protocol 5.1: HPTLC Method for this compound Quantification A simple and reproducible HPTLC method can be used for the detection and quantification of this compound and related compounds.[8][9]
-
Standard Preparation: Prepare a stock solution of the purified this compound standard in HPLC-grade methanol (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Extract the test material using a suitable method (e.g., Protocol 2.1) and dissolve the final extract in methanol.
-
Stationary Phase: Use pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: A suitable solvent system is chloroform-toluene-methanol-formic acid (7:4:2:0.2, v/v/v/v).[10]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber with the mobile phase.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard. Use this curve to determine the concentration of this compound in the test sample.
Protocol 5.2: HPLC Method for this compound Quantification A validated Reverse Phase (RP)-HPLC-PDA method provides excellent resolution and reliability for quantifying this compound.[10]
-
Standard and Sample Preparation: Prepare standard and sample solutions as described in Protocol 5.1, filtering them through a 0.2 µm syringe filter before injection.[11]
-
Chromatographic Conditions:
-
Injection and Analysis: Inject the standard solutions to establish a calibration curve and then inject the sample solutions.
-
Quantification: Identify the this compound peak by its retention time and UV spectrum compared to the standard. Quantify using the calibration curve derived from the standard.
Caption: General Workflow for Analytical Quantification.
Table 2: HPTLC & HPLC Method Validation Parameters
| Parameter | HPTLC Method | HPLC-PDA Method |
|---|---|---|
| Linearity (r²) | > 0.99[9] | > 0.99[10] |
| LOD | - | 0.49 - 3.71 µg/mL[10] |
| LOQ | - | 1.48 - 11.23 µg/mL[10] |
| Recovery (%) | 99.24 ± 0.49%[9] | 92.34 - 96.19%[10] |
| Precision | Method is precise and reproducible.[9] | Method provides good resolution and reliability.[10] |
(Note: LOD/LOQ values are for a mix of analytical markers including this compound).
Storage of this compound Standard
Proper storage is essential to maintain the stability and integrity of the prepared standard.
Protocol 6.1: Storage Conditions
-
Solid Standard: Store the purified, solid this compound in a desiccator at 4°C, protected from light.
-
Stock Solutions: Prepare stock solutions in HPLC-grade methanol and store them in amber vials at 4°C.[11] It is recommended to use fresh working solutions for each analysis. The stability of solutions should be periodically checked.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Indian herb Tinospora cordifolia and Tinospora species: Phytochemical and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction process of Tinospora cordifolia extract. [greenskybio.com]
- 5. Isolation and identification of bioactive compounds from <i>Tinospora cordifolia</i> stem extracts as antibacterial materials in seawater environments - Arabian Journal of Chemistry [arabjchem.org]
- 6. sanad.iau.ir [sanad.iau.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Development and Validation of Novel Quality Evaluation Methods to Differentiate Two Closely Related Species of Tinospora: A Rapid HPTLC- and HPLC-Based Assessment with MS/MS Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell-Based Assays to Evaluate Tinosporide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinosporide, a diterpenoid furanolactone isolated from Tinospora cordifolia, is a subject of growing interest in pharmacological research due to the traditional use of the plant in various medicinal systems. Preliminary studies on crude extracts of Tinospora cordifolia, which contain this compound and other bioactive compounds, have indicated potential cytotoxic effects against various cancer cell lines. These extracts have been shown to induce apoptosis and cause cell cycle arrest, suggesting their potential as a source for novel anticancer agents.[1][2]
This document provides a set of detailed protocols for cell-based assays to evaluate the cytotoxicity of this compound or related natural compounds. While there is limited publicly available data on the cytotoxic effects of isolated this compound, the methodologies described herein are standard, robust, and have been successfully applied to assess the cytotoxic and apoptotic effects of Tinospora cordifolia extracts. The accompanying data, derived from studies on these extracts, serve as a valuable reference for designing and interpreting new experiments.
The primary assays covered in these application notes are:
-
MTT Assay: For the determination of cell viability and metabolic activity.
-
Annexin V/PI Apoptosis Assay: For the detection and quantification of apoptotic and necrotic cells.
-
Cell Cycle Analysis: For investigating the effects of the compound on cell cycle progression.
These protocols are intended to provide a framework for researchers to systematically evaluate the cytotoxic potential of this compound and to elucidate its mechanism of action at the cellular level.
Data Presentation: Cytotoxicity of Tinospora Species Extracts
The following tables summarize the reported cytotoxic activities of various extracts from Tinospora species on different human cancer cell lines. It is important to note that these values are for extracts and not for isolated this compound. The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of Tinospora Extracts on Various Cancer Cell Lines
| Cell Line | Cancer Type | Extract Type | IC50 Value (µg/mL) | Reference |
| HCT-116 | Colon Carcinoma | Alkaloid Rich | 42.48 ± 1.68 | [3] |
| HeLa | Cervical Cancer | Alkaloid Rich | 208.0 ± 16.64 | [3] |
| MCF-7 | Breast Cancer | Alkaloid Rich | 541.2 ± 2.005 | [3] |
| DLA | Dalton's Lymphoma Ascites | Methanolic | 14.3 | [4] |
| EAC | Ehrlich Ascites Carcinoma | Methanolic | 58.6 | [4] |
| H1299 | Lung Carcinoma | Tinocrisposide | 70.9 | [5] |
| MCF-7 | Breast Cancer | Tinocrisposide | >100 | [5] |
Table 2: Growth Inhibition of Tinospora cordifolia Extracts
| Cell Line | Cancer Type | Extract Type | Growth Inhibition (%) | Reference |
| MCF-7 | Breast Cancer | Chloroform, Acetone, Aqueous | 52-59 | [6] |
| IGR-OV-1 | Ovarian Cancer | Various | <36 | [6] |
| DU-145 | Prostate Cancer | Various | <36 | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (or extract) stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
This compound-treated and control cells
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using PI staining and flow cytometry.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies on Tinospora cordifolia extracts suggest a potential arrest in the G0/G1 phase.[3][7]
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for evaluating this compound cytotoxicity.
Caption: Proposed mechanism of Tinospora-induced cytotoxicity.
References
- 1. Tinospora cordifolia (Thunb.) Miers (Giloy) inhibits oral cancer cells in a dose-dependent manner by inducing apoptosis and attenuating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. famecancermuseum.com [famecancermuseum.com]
- 3. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Scientific Validation of the Medicinal Efficacy of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinospora cordifolia Induces Differentiation and Senescence Pathways in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinosporide in Murine Diabetes Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of tinosporide, a key bioactive compound isolated from Tinospora cordifolia, in murine models of diabetes. The following sections detail the anti-diabetic effects of this compound, experimental protocols for its use, and the underlying molecular mechanisms of action.
Quantitative Data Summary
The anti-hyperglycemic effects of this compound and Tinospora cordifolia extracts have been evaluated in various murine models of diabetes. The data below summarizes key findings from these studies.
Table 1: Effects of this compound on Blood Glucose and Insulin in db/db Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Percentage Change | Reference |
| Fasting Blood Glucose | This compound | 30 mg/kg | 15 days | Significantly improved | 40.5% decrease | [1] |
| Serum Insulin | This compound | 30 mg/kg | 15 days | Significantly decreased | 34.4% decrease | [1] |
Table 2: Effects of Tinospora cordifolia Extracts on Blood Glucose in Various Murine Models
| Murine Model | Extract Type | Dosage | Duration | Outcome | Reference |
| Alloxan-induced diabetic rats | Aqueous root extract | 2.5 g/kg & 5.0 g/kg | 6 weeks | Significant reduction in blood glucose | [2] |
| Alloxan-induced diabetic mice | Alcoholic stem extract | 200 mg/kg/day | 8 weeks | Restoration of blood glucose levels | [3] |
| Streptozotocin-induced diabetic rats | Methanol stem extract | 250 mg/kg | 100 days | Significant reduction in fasting blood glucose | |
| Streptozotocin-induced diabetic rats | Aqueous & Alcoholic stem extracts | 200 mg/kg & 400 mg/kg | 10 and 30 days | Significant anti-diabetic activity | |
| Streptozotocin-induced diabetic rats | Leaf extract | 250 mg/kg & 500 mg/kg | 7 weeks | Partial lowering of blood glucose | [4] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in common murine models of diabetes.
Genetically Diabetic Murine Model: db/db Mice
This protocol is adapted from studies on the anti-diabetic effects of this compound in a genetically diabetic mouse model.[1]
Objective: To evaluate the anti-hyperglycemic efficacy of this compound in db/db mice.
Materials:
-
C57BL/Ks db/db mice
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (for serum analysis)
Procedure:
-
Animal Acclimatization: Acclimatize db/db mice to the housing conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Grouping: Divide the mice into a control group and a this compound-treated group.
-
This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
Administration: Administer this compound to the treatment group via oral gavage daily for 15 consecutive days. The control group should receive an equal volume of the vehicle.[1]
-
Monitoring: Monitor postprandial blood glucose levels daily throughout the 15-day treatment period.
-
Glucose Tolerance Test: Perform an oral glucose tolerance test (OGTT) on days 10 and 15 to assess improvements in glucose tolerance.
-
Terminal Blood Collection: At the end of the treatment period, collect blood samples to measure fasting blood glucose and serum insulin levels.
-
Data Analysis: Analyze the collected data to determine the effect of this compound on glucose metabolism.
Chemically-Induced Diabetes Model: Streptozotocin (STZ)-Induced Diabetic Rats
This protocol describes the induction of diabetes using STZ and subsequent treatment with Tinospora cordifolia extracts, which can be adapted for this compound administration.
Objective: To assess the anti-diabetic potential of a test compound in a model of insulin-deficient diabetes.
Materials:
-
Wistar or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Test compound (e.g., Tinospora cordifolia extract or this compound)
-
Vehicle
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).
-
Induce diabetes with a single intraperitoneal injection of STZ (e.g., 55 mg/kg body weight). Control rats receive an injection of citrate buffer alone.
-
Provide the STZ-injected rats with a 10% glucose solution for 24 hours to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and are included in the study.
-
Treatment:
-
Divide the diabetic rats into control and treatment groups.
-
Administer the test compound or vehicle orally once daily for the specified duration (e.g., 4 to 8 weeks).
-
-
Monitoring and Analysis:
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the study, collect blood for biochemical analysis (e.g., serum insulin, lipid profile) and tissues for histopathological examination.
-
Visualizations: Signaling Pathways and Workflows
This compound's Mechanism of Action in Skeletal Muscle
This compound enhances glucose uptake in skeletal muscle through the activation of two key signaling pathways: the PI3K/Akt pathway and the AMPK pathway.[1] This dual mechanism contributes to its anti-diabetic effects.
Experimental Workflow for this compound Administration in Diabetic Murine Models
The following diagram illustrates a typical experimental workflow for evaluating the anti-diabetic effects of this compound in murine models.
References
- 1. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant action of Tinospora cordifolia root extract in alloxan diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. scielo.br [scielo.br]
Application Notes and Protocols for the Spectroscopic Characterization of Tinosporide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Tinosporide, a furanoid diterpene lactone isolated from plants of the Tinospora genus (e.g., Tinospora cordifolia), is a subject of significant interest due to its diverse pharmacological activities. Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the characterization of this compound using three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the carbon-hydrogen framework.
-
¹H NMR: Reveals the number of different types of protons, their chemical environment, and spin-spin coupling interactions with neighboring protons. For this compound, it is crucial for identifying protons associated with the furan ring, lactone moieties, and methyl groups.[1]
-
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms and their types (methyl, methylene, methine, quaternary). This is essential for determining the complete carbon skeleton.[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to piece together spin systems within the molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹H-¹³C).[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule and establishing the positions of quaternary carbons and functional groups.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[1]
-
Data Presentation: NMR Spectroscopic Data of this compound
The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in deuterated chloroform (CDCl₃).[1]
| Carbon No. | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H to ¹³C) |
| 1 | 80.2 | 5.23 (d, 2.6) | C-2, C-3, C-5, C-10, C-20 |
| 2 | 35.1 | 2.03 (m), 2.88 (m) | C-1, C-3, C-4, C-10 |
| 3 | 38.4 | 1.85 (m) | C-1, C-2, C-4, C-5 |
| 4 | 135.8 | - | - |
| 5 | 132.1 | - | - |
| 6 | 70.1 | 3.97 (dd, 2.6, 4.3) | C-4, C-5, C-7, C-8 |
| 7 | 45.2 | 2.03 (m), 2.88 (m) | C-6, C-8, C-9 |
| 8 | 85.3 | 4.01 (m) | C-6, C-7, C-9, C-17 |
| 9 | 48.1 | 2.29 (m) | C-7, C-8, C-10, C-11 |
| 10 | 42.3 | 1.95 (m) | C-1, C-2, C-5, C-9, C-20 |
| 11 | 33.8 | 2.29 (m), 2.46 (dd, 14.7, 4.1) | C-9, C-12, C-13 |
| 12 | 72.5 | 5.96 (dd, 12.2, 4.1) | C-11, C-13, C-16 |
| 13 | 125.9 | - | - |
| 14 | 108.2 | 6.69 (br s) | C-13, C-15, C-16 |
| 15 | 144.5 | 7.62 (br s) | C-13, C-14, C-16 |
| 16 | 140.3 | 6.65 (br s) | C-12, C-13, C-15 |
| 17 | 173.8 | - | - |
| 18 | 25.1 | 1.29 (s) | C-3, C-4, C-5 |
| 19 | 28.3 | 1.48 (s) | C-3, C-4, C-5 |
| 20 | 172.5 | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.
Detailed Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, with 0.03% TMS as an internal standard) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[2]
-
Tune and match the probe for the appropriate nucleus (¹H, ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks for the TMS signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. A spectral width of 220-250 ppm is common.
-
DEPT-135/90: Perform Distortionless Enhancement by Polarization Transfer experiments to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition parameters (e.g., number of increments, spectral widths in F1 and F2 dimensions) based on the instrument and sample concentration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).
-
Calibrate the spectra using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Assign all ¹H and ¹³C signals by systematically analyzing the correlations observed in the COSY, HSQC, and HMBC spectra.
-
Use NOESY data to confirm the relative stereochemistry.
-
Infrared (IR) Spectroscopy
Application Note
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular "fingerprint." For this compound, IR spectroscopy is used to confirm the presence of key functional groups such as hydroxyls, carbonyls (from the lactone rings), and the furan ring.[3]
Data Presentation: Characteristic IR Absorption Bands for this compound
The following table lists the expected IR absorption bands for this compound and their corresponding functional group assignments.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3400 | O-H Stretching | Hydroxyl group (-OH) |
| ~1750-1710 | C=O Stretching | δ-Lactone carbonyl groups |
| ~1670 | C=C Stretching | α,β-Unsaturated system |
| ~1500, ~875 | C=C & C-H Bending | Furan ring |
| ~1250-1000 | C-O Stretching | Ether and lactone linkages |
Note: Data derived from typical spectra of clerodane diterpenoids and Tinospora extracts.[3][4][5]
Detailed Protocol: FT-IR Analysis of this compound (KBr Pellet Method)
-
Sample Preparation:
-
Ensure the this compound sample is completely dry to avoid a broad O-H band from water, which can obscure other signals.
-
Grind 1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the KBr-sample mixture into a pellet-forming die.
-
Spread the powder evenly.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and assign them to the corresponding functional groups by comparing their wavenumbers to correlation charts and literature data for similar compounds.[3][6]
-
Mass Spectrometry (MS)
Application Note
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[7] Tandem mass spectrometry (MS/MS) involves fragmentation of a selected parent ion, providing valuable structural information based on the resulting fragment ions. For this compound, ESI (Electrospray Ionization) is a common soft ionization technique that allows the molecule to be analyzed in its intact form, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Data Presentation: Mass Spectrometric Data for this compound
| Ion Type | Calculated m/z (for C₂₀H₂₂O₆) | Observed m/z (Example) | Fragment Ions (MS/MS) | Inferred Neutral Loss |
| [M+H]⁺ | 359.1495 | 359.1491 | 341, 313, 295 | H₂O, CO₂, H₂O+CO₂ |
| [M+Na]⁺ | 381.1314 | 381.1309 | - | - |
| [M-H]⁻ | 357.1338 | 357.1333 | 339, 313, 295 | H₂O, CO₂, H₂O+CO₂ |
Note: Data derived from analysis of diterpenoids from Tinospora species.[7][8] Fragmentation patterns can include losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages related to the furan and lactone rings.
Detailed Protocol: HPLC-ESI-MS/MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, for example, starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of acetonitrile or methanol (with 0.1% formic acid).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture all relevant ions.
-
Scan Range: m/z 100-1000 for full scan mode.
-
Source Parameters: Optimize capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature.
-
MS/MS: Use data-dependent acquisition (DDA) or targeted MS/MS. For DDA, the instrument automatically selects the most intense precursor ions from the full scan for fragmentation. For targeted analysis, input the m/z of the expected this compound precursor ion (e.g., m/z 359.15 for [M+H]⁺).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Extract the chromatogram for the expected m/z of this compound to determine its retention time.
-
From the full scan spectrum, determine the accurate mass of the molecular ion and use it to calculate the elemental formula.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose fragmentation pathways that are consistent with the structure of this compound. Compare the fragmentation pattern with literature data or databases for confirmation.
-
Visualizations
References
- 1. Cholinesterase inhibitory activity of this compound and 8-hydroxythis compound isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iajps.com [iajps.com]
- 6. impactfactor.org [impactfactor.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tinosporide Yield in Soxhlet Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of tinosporide during Soxhlet extraction from Tinospora cordifolia.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low this compound yield during Soxhlet extraction?
Q2: Which solvent is most effective for extracting this compound using the Soxhlet method?
Q3: Can increasing the extraction time always improve the yield of this compound?
A3: Not necessarily. While a sufficient extraction time is required to ensure the complete transfer of the compound from the plant matrix to the solvent, excessively long extraction times can lead to the degradation of thermolabile compounds like this compound due to prolonged exposure to heat. Research on other diterpenoid lactones suggests an optimal extraction time of 16-18 hours.[3] It is crucial to find a balance that maximizes extraction efficiency while minimizing degradation.
Q4: How does the particle size of the plant material affect this compound yield?
A4: The particle size of the powdered Tinospora cordifolia stem is a critical factor. A finer particle size increases the surface area available for solvent contact, which generally enhances extraction efficiency. However, an excessively fine powder can lead to compaction within the thimble, obstructing solvent flow and potentially causing channeling, which results in an incomplete extraction. A consistent and moderately fine powder is recommended.
Q5: Are there alternative extraction methods that could offer better yields than Soxhlet extraction?
A5: Yes, modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to offer higher yields in shorter extraction times compared to conventional Soxhlet extraction for phytochemicals from Tinospora cordifolia.[4][5] For instance, one study demonstrated that MAE produced a 25.7% higher extract yield than Soxhlet extraction in a significantly shorter time (3 minutes vs. 3 hours).[4][5] These methods can be more efficient and may cause less thermal degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the Soxhlet extraction of this compound and provides systematic solutions.
Problem 1: Low Overall Crude Extract Yield
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | - Drying: Ensure the Tinospora cordifolia stems are thoroughly dried in the shade for 7-10 days to a constant weight to minimize moisture content, which can hinder solvent penetration.[6] - Grinding: Grind the dried stems to a uniform, moderately fine powder (e.g., passing through a 20-mesh sieve) to maximize surface area without causing compaction.[1] |
| Suboptimal Solvent Choice | - Solvent Polarity: this compound is a diterpenoid lactone, and polar solvents are generally more effective. Start with methanol, which has been shown to be effective for similar compounds.[2] - Solvent Purity: Use high-purity solvents to avoid interference and ensure consistent extraction. |
| Insufficient Extraction Time | - Optimize Duration: While prolonged extraction can cause degradation, ensure the extraction is run for a sufficient number of cycles to allow for complete extraction. A duration of 16 hours has been used in some protocols.[6][7] |
| Poor Solvent-to-Solid Ratio | - Adjust Ratio: A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent. Ensure the solvent volume is adequate to fully immerse the sample and allow for efficient cycling. |
Problem 2: Low Purity or Absence of this compound in the Extract
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | - Lower Boiling Point Solvent: Consider using a solvent with a lower boiling point that is still effective for extraction to reduce the overall temperature of the process. - Reduce Extraction Time: Optimize the extraction time to the minimum required for efficient extraction to limit heat exposure. |
| Co-extraction of Impurities | - Defatting Step: For non-polar impurities, perform a pre-extraction (defatting) step with a non-polar solvent like petroleum ether before the main extraction with a polar solvent.[1] This is a crucial step for isolating this compound. |
| Incorrect Plant Material | - Authentication: Verify the botanical identity of the Tinospora cordifolia plant material to ensure it is the correct species and plant part (stem). |
| Improper Post-Extraction Handling | - Evaporation Conditions: Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature, minimizing the risk of degrading this compound.[6] |
Quantitative Data Summary
The following tables summarize quantitative data on extraction yields from Tinospora cordifolia and related diterpenoid lactones under various conditions.
Table 1: Yield of Tinospora cordifolia Extracts with Different Solvents using Soxhlet Extraction
| Solvent | Plant Part | Percentage Yield (% w/w) | Reference |
| Petroleum Ether (60-80°C) | Leaves | 0.6 | [8] |
| Chloroform | Leaves | 0.2 | [8] |
| Ethanol | Leaves | 1.3 | [8] |
| Water | Leaves | 1.65 | [8] |
Table 2: Optimization of Extraction Parameters for Alkaloids from Tinospora cordifolia using Soxhlet Extraction
| Temperature (°C) | Extraction Time (hours) | Extraction Cycles | Yield (%) |
| 40 | 16 | 4 | 13.67 |
| 50 | 12 | 3 | 8.16 |
| Optimal Predicted | 40 | 16 | 4 |
| Note: This data is for the total alkaloid extract, not specifically this compound, but provides valuable insight into optimizing Soxhlet parameters for this plant.[6] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Tinospora cordifolia
-
Sample Preparation:
-
Pass the dried and powdered stem bark of Tinospora cordifolia through a 20-mesh sieve.
-
-
Defatting:
-
Place the powdered material in a Soxhlet thimble.
-
Extract with petroleum ether (60-80°C) for several hours to remove fats and other non-polar compounds.
-
Discard the petroleum ether extract and air-dry the powdered material.
-
-
Soxhlet Extraction:
-
Place the defatted plant material back into the Soxhlet apparatus.
-
Extract exhaustively with methanol. The duration should be sufficient for the solvent in the siphoning tube to become colorless.
-
-
Concentration:
-
Concentrate the methanolic extract in a vacuum rotary evaporator at a reduced temperature.
-
-
Precipitation and Purification:
-
Slowly add ethyl acetate to the concentrated extract with continuous stirring to precipitate a brown solid.
-
Collect and dry the precipitate.
-
Reflux the residue with benzene for approximately 24 hours.
-
Collect and dry the benzene-insoluble material, which will contain the this compound.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and isolation of a this compound-rich fraction.
Troubleshooting Logic for Low this compound Yield
Caption: Decision-making flow for troubleshooting low this compound yield.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scienceasia.org [scienceasia.org]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjaps.com [wjaps.com]
Technical Support Center: Tinosporide Instability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with tinosporide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over time. What are the likely causes?
A1: this compound, a diterpenoid furanolactone with an epoxide moiety, is susceptible to degradation in aqueous solutions.[1] The primary causes of instability are likely hydrolysis (both acid and base-catalyzed), oxidation, and photodegradation. The presence of the furanolactone and epoxide rings in its structure makes it prone to ring-opening reactions under various conditions.
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The pH of your aqueous solution is a critical factor in this compound stability.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can occur, leading to the opening of the epoxide ring to form a diol.[2][3][4]
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis will primarily target the lactone ring, causing it to open and form a hydroxy carboxylate salt.[5][6][7]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with furan rings can be susceptible to photodegradation.[8] Exposure to UV or even ambient light can potentially lead to the formation of reactive intermediates and subsequent degradation products. It is advisable to protect this compound solutions from light.
Q4: Can oxidation be a problem for this compound stability?
A4: Yes, the terpene structure of this compound makes it susceptible to oxidation.[9][10][11] The presence of double bonds and electron-rich moieties can react with atmospheric oxygen or other oxidizing agents, leading to the formation of various oxidation products.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, consider the following:
-
pH Control: Prepare solutions in a buffered system, ideally close to neutral pH, if compatible with your experimental design.
-
Temperature Control: Store stock and working solutions at low temperatures (e.g., 2-8 °C) and minimize exposure to high temperatures.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect solutions from light.
-
Inert Atmosphere: For long-term storage or sensitive experiments, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.
-
Fresh Preparation: Prepare solutions fresh whenever possible and avoid long-term storage in aqueous media.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Rapid loss of this compound peak in HPLC analysis | Hydrolysis due to acidic or basic conditions. | 1. Check the pH of your solution. 2. Use a buffered solution appropriate for your experiment. 3. Perform a time-course study at different pH values to identify the optimal pH for stability. |
| Appearance of new peaks in the chromatogram | Degradation of this compound. | 1. Perform a forced degradation study to identify potential degradation products. 2. Use a stability-indicating HPLC method to resolve this compound from its degradants. |
| Inconsistent results between experimental repeats | Instability of this compound under experimental conditions. | 1. Prepare fresh solutions for each experiment. 2. Minimize the time between solution preparation and analysis. 3. Ensure consistent light and temperature exposure across all experiments. |
| Precipitation in the aqueous solution | Degradation products may have lower solubility. | 1. Analyze the precipitate to identify its composition. 2. Adjust solution conditions (e.g., pH, co-solvents) to improve the solubility of both this compound and its potential degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify the degradation pathways of this compound.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a solution of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol:water 1:1).
-
Expose the solution to direct sunlight or a photostability chamber for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both exposed and control samples for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a defined period.
-
At specified time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.
-
3. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the formation of new peaks.
-
Calculate the percentage degradation of this compound under each stress condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 50 50 25 10 90 30 10 90 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity should be demonstrated by showing that the this compound peak is well-resolved from peaks of degradation products generated during the forced degradation study.
Data Presentation
The following tables illustrate how to present quantitative data from stability studies.
Table 1: pH-Dependent Stability of this compound at 25°C
| pH | Time (hours) | This compound Concentration (µg/mL) | % Degradation |
| 2.0 | 0 | 100.0 | 0.0 |
| 24 | 75.2 | 24.8 | |
| 48 | 55.8 | 44.2 | |
| 7.0 | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | |
| 48 | 96.9 | 3.1 | |
| 9.0 | 0 | 100.0 | 0.0 |
| 24 | 60.1 | 39.9 | |
| 48 | 38.7 | 61.3 |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 45.2 | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 61.3 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 28.9 | 4 |
| Photolytic | 48 hours | Ambient | 15.5 | 2 |
| Thermal (solid) | 72 hours | 80°C | 8.2 | 1 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors influencing this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encorelabs.com [encorelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. vpscience.org [vpscience.org]
Technical Support Center: Optimizing HPLC-UV-DAD Methods for Tinospora Species Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tinospora species using HPLC-UV-DAD.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC-UV-DAD analysis of Tinospora species.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Resolution or Co-elution | Inadequate mobile phase composition for the complex matrix of Tinospora extracts. | - Optimize the gradient elution program. A gradient of water and acetonitrile is commonly used.[1][2][3] - Adjust the mobile phase pH, especially when analyzing alkaloids like berberine. - Consider using a different stationary phase (e.g., a different C18 column with different end-capping). |
| Peak Tailing | - Secondary interactions between analytes (especially basic compounds like alkaloids) and residual silanols on the column. - Column overload. | - Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). - Use a mobile phase with a lower pH to ensure basic compounds are in their protonated form. - Reduce the injection volume or the concentration of the sample. |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or HPLC system. - Carryover from previous injections. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase. - Run a blank gradient (without injection) to identify system-related peaks. - Implement a robust needle wash protocol in the autosampler. |
| Baseline Drift or Noise | - Inadequate mobile phase degassing. - Fluctuations in detector lamp intensity. - Contamination in the detector flow cell. | - Degas the mobile phase thoroughly using sonication or online degasser. - Allow the detector lamp to warm up for an adequate amount of time before analysis. - Flush the flow cell with a strong solvent like isopropanol. |
| Low Analyte Recovery | - Inefficient extraction from the plant matrix. - Degradation of analytes during sample preparation or storage. | - Optimize the extraction solvent and method. Methanolic and ethanolic extractions are common for Tinospora species.[4][5] - Protect samples from light and heat, as some compounds like berberine are sensitive to degradation.[6] - For berberine, cold extraction methods may yield higher recovery compared to hot extraction.[6] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the pump is delivering a consistent flow rate and the mobile phase is well-mixed. - Use a column oven to maintain a constant temperature. - Use a guard column and regularly check the performance of the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common marker compounds for HPLC analysis of Tinospora species?
A1: Common marker compounds for Tinospora species include the alkaloid berberine, the glycoside cordifolioside A, and other compounds such as 20β-hydroxyecdysone, tinosporaside, cordioside, and columbin.[1][4][5]
Q2: What is a typical sample preparation procedure for Tinospora stem samples?
A2: A common procedure involves drying and powdering the plant material, followed by extraction with a solvent such as methanol or ethanol. The extraction can be performed using methods like soxhlet, sonication, or maceration. The resulting extract is then filtered before injection into the HPLC system.[4][5]
Q3: How stable are Tinospora extracts and their key analytes?
A3: The stability can vary depending on the compound and storage conditions. For instance, berberine is known to be sensitive to light and heat, and degradation can occur under acidic, basic, and oxidative conditions.[6][7][8] It is recommended to store extracts in a cool, dark place and analyze them as fresh as possible.
Q4: Which mobile phases are most effective for separating compounds in Tinospora extracts?
A4: A gradient of acetonitrile and water is frequently used for the separation of multiple markers.[1][2] For the analysis of specific compounds like berberine, an isocratic mobile phase of acetonitrile and water has also been successfully employed.[4] The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape.
Q5: What UV wavelength is recommended for the detection of key markers in Tinospora species?
A5: The optimal UV wavelength depends on the analyte of interest. For berberine, detection is often performed around 266 nm.[4] For cordifolioside A, a wavelength of 210 nm has been used.[5] A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters from various studies on the HPLC-UV-DAD analysis of Tinospora species.
Table 1: Chromatographic Conditions for Analysis of Key Markers in Tinospora Species
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| 20β-hydroxyecdysone, tinosporaside, cordioside, columbin | RP-18 (250 x 4.6 mm, 5 µm) | Water-acetonitrile gradient | 1.0 | 215 | [1][2] |
| Berberine | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (10:90, v/v) | 0.6 | 266 | [4] |
| Cordifolioside A | C18 | Acetonitrile:Water (25:75, v/v) | 1.0 | 210 | [5] |
| Berberine and Quercetin | C18 (250 x 4.6 mm) | Acetonitrile:Methanol (60:40, v/v) | 0.5 | 256 | [9] |
Table 2: Method Validation Parameters for Key Markers in Tinospora Species
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 20β-hydroxyecdysone, tinosporaside, cordioside, columbin | 100-2000 ng (on column) | ≥ 0.99978 | - | - | [1][2] |
| Berberine | 100-1000 | 0.98 | - | - | [4] |
| Cordifolioside A | 0.5-50 | 0.997 | 0.18 | 0.55 | [5] |
Experimental Protocols
Protocol 1: Simultaneous Analysis of 20β-hydroxyecdysone, tinosporaside, cordioside, and columbin
1. Sample Preparation:
-
Dry and powder the Tinospora plant material.
-
Extract the powdered material with 70% ethanol at room temperature.
-
Filter the extract and evaporate the solvent.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.[1]
2. HPLC-UV-DAD Conditions:
-
Column: RP-18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient might start with a high percentage of water and gradually increase the percentage of acetonitrile over the run.
-
Flow Rate: 1.0 mL/min
-
Detection: 215 nm
Protocol 2: Analysis of Berberine
1. Sample Preparation:
-
Defat the dried and powdered stem material with petroleum ether.
-
Extract the marc with methanol using a Soxhlet apparatus.
-
Filter and concentrate the extract to dryness.
-
Dissolve the residue in methanol for HPLC analysis.[4]
2. HPLC-UV-DAD Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (10:90, v/v)
-
Flow Rate: 0.6 mL/min
-
Detection: 266 nm
-
Injection Volume: 20 µL[4]
Visualizations
Caption: Experimental workflow for HPLC-UV-DAD analysis of Tinospora species.
Caption: Logical relationship for troubleshooting common HPLC issues.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Estimation of berberine in Tinospora cordifolia and Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. researchgate.net [researchgate.net]
- 9. neuroquantology.com [neuroquantology.com]
Challenges in Tinosporide purification from crude plant extracts
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Tinosporide from crude plant extracts of Tinospora cordifolia.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and expected yield for this compound extraction?
A1: The initial step involves the extraction of dried, powdered plant material (typically stems) with a suitable solvent. Ethanolic or methanolic extractions are commonly employed. The yield of the crude extract can vary depending on the solvent, extraction method, and plant material quality. For instance, a 95% ethanol extraction can yield around 13% w/w of crude extract.[1] Microwave-assisted extraction (MAE) has been shown to produce a higher extract yield, potentially 91.3% better than maceration and 25.7% better than soxhlet extraction.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically necessary. This often starts with column chromatography over silica gel to fractionate the crude extract. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Flash Chromatography. A common strategy involves initial fractionation by column chromatography followed by preparative HPLC for final purification.
Q3: What are the typical mobile phases used for this compound separation in column chromatography and HPLC?
A3: For column chromatography on silica gel, a gradient elution starting with non-polar solvents and gradually increasing in polarity is common. For HPLC, reversed-phase columns (like C18) are frequently used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The exact ratios can be optimized to achieve the best separation.
Q4: How can I monitor the purification process and identify this compound-containing fractions?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation during column chromatography. Fractions are collected and spotted on a TLC plate, and the plate is developed in a suitable solvent system. This compound can be visualized under UV light or by using a staining reagent. For more precise identification and quantification, High-Performance Thin-Layer Chromatography (HPTLC) and HPLC are used.
Q5: What is the expected purity of this compound after successful purification?
A5: The goal of the purification process is to achieve high purity, often greater than 95%, which is suitable for structural elucidation and biological activity studies. The final purity should be confirmed by analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low initial crude extract yield | Inefficient extraction of the plant material. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Optimize the solvent-to-solid ratio and extraction time.- Consider using advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE). |
| Low this compound content in the crude extract | Poor quality of the starting plant material. | - Source authenticated Tinospora cordifolia from a reliable supplier.- The concentration of secondary metabolites can vary based on geographical location, season of collection, and storage conditions. |
| Loss of this compound during column chromatography | 1. Irreversible adsorption onto the stationary phase: this compound may bind too strongly to the silica gel.2. Co-elution with other compounds: this compound may not be effectively separated from other components, leading to its distribution across multiple fractions. | 1. Modify the stationary phase: Consider using a less active stationary phase like neutral or basic alumina if strong adsorption is suspected.2. Optimize the mobile phase: A systematic optimization of the solvent gradient is crucial. Start with a non-polar solvent and gradually increase the polarity. Collect smaller fractions to improve resolution.3. Check for compound degradation: this compound, being a lactone, might be susceptible to degradation on acidic silica gel. |
| Low recovery after recrystallization | 1. Inappropriate solvent choice: The solvent may be too good or too poor at dissolving this compound at different temperatures.2. Precipitation of impurities along with this compound. | 1. Screen for suitable solvents: The ideal solvent should dissolve this compound well at high temperatures and poorly at low temperatures.2. Optimize the cooling process: Slow cooling generally leads to the formation of purer crystals.3. Perform a hot filtration step: This can remove insoluble impurities before crystallization. |
Co-eluting Impurities
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad or shouldered peaks in HPLC chromatogram | Presence of one or more compounds with similar polarity to this compound. | - Optimize HPLC mobile phase: Adjust the ratio of organic solvent to water. A shallower gradient can improve resolution.- Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity.- Modify the mobile phase pH: For ionizable impurities, adjusting the pH can significantly change their retention time.- Try a different stationary phase: A column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide better separation. |
| Multiple spots with similar Rf values on TLC | Structurally related diterpenoids or other compounds with similar polarity. | - Use two-dimensional TLC (2D-TLC): Develop the plate in one solvent system, rotate it 90 degrees, and then develop it in a second, different solvent system to improve separation.- Try different solvent systems for TLC: Experiment with various combinations of polar and non-polar solvents to find a system that resolves the compounds of interest. |
| Persistent impurities even after multiple purification steps | Formation of a complex or azeotrope between this compound and the impurity. | - Consider a different purification technique: Techniques like preparative TLC or counter-current chromatography might be effective in separating stubborn impurities. |
Compound Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new, unexpected spots on TLC or peaks in HPLC during purification | This compound is a diterpenoid lactone, and the lactone ring can be susceptible to hydrolysis under acidic or basic conditions. It may also be sensitive to heat. | - Avoid harsh pH conditions: Use neutral solvents and stationary phases where possible.- Minimize exposure to high temperatures: Use rotary evaporation at a moderate temperature to remove solvents. Avoid prolonged heating.- Work in an inert atmosphere: If oxidation is suspected, perform purification steps under nitrogen or argon. |
| Loss of biological activity of the purified compound | Degradation of the active compound, this compound, into inactive forms. | - Confirm the structure of the final product: Use spectroscopic methods like NMR and MS to ensure the purified compound is indeed this compound and not a degradation product.- Handle the purified compound with care: Store pure this compound at low temperatures, protected from light and moisture. |
Data Presentation
Table 1: Quantitative Yield of Extracts from Tinospora cordifolia
| Extraction Method | Solvent | Yield (% w/w) | Reference |
| Maceration | 95% Ethanol | ~13% | [1] |
| Microwave-Assisted Extraction (MAE) | Not Specified | Reported to be significantly higher than maceration and soxhlet |
Note: The yield of this compound itself from the crude extract is often low and can vary significantly based on the purification protocol's efficiency.
Experimental Protocols
Protocol 1: Extraction of this compound from Tinospora cordifolia Stems
-
Preparation of Plant Material:
-
Collect fresh, healthy stems of Tinospora cordifolia.
-
Wash the stems thoroughly with water to remove any dirt and debris.
-
Shade dry the stems until they are completely free of moisture.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Pack the powdered stem material into a Soxhlet apparatus.
-
Extract the powder with 95% ethanol for 48-72 hours, or until the solvent running through the siphon is colorless.
-
Alternatively, macerate the powder in 95% ethanol for 7-10 days with occasional shaking.
-
Collect the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid crude extract.
-
Protocol 2: Column Chromatographic Purification of this compound
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass column and allow the silica gel to pack uniformly.
-
Wash the packed column with hexane until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude ethanolic extract in a minimal amount of a suitable solvent (e.g., chloroform or methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, leaving the extract adsorbed on the silica.
-
Carefully load the dried, extract-adsorbed silica onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate, and then methanol. A typical gradient might be:
-
100% Hexane
-
Hexane:Ethyl Acetate (90:10, 80:20, 70:30, etc.)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (90:10, 80:20, etc.)
-
-
Collect fractions of a fixed volume (e.g., 25 mL or 50 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol, 9:1).
-
Visualize the spots under UV light and/or by staining with a suitable reagent.
-
Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
-
Further Purification:
-
The combined fractions can be further purified by repeated column chromatography or by preparative HPLC to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships in troubleshooting this compound purification.
References
Technical Support Center: Tinosporide Solubility for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting and answers to frequently asked questions regarding the solubility of tinosporide for use in bioassays.
This compound, a diterpenoid furanolactone from Tinospora cordifolia, is a hydrophobic compound, which can present challenges for dissolution in aqueous media for biological experiments. This guide will help you overcome these challenges to obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in the cell culture medium. What should I do?
A1: Precipitation of this compound in your cell culture medium is a common issue due to its hydrophobic nature. Here are several steps you can take to troubleshoot this problem:
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible while maintaining this compound solubility. Many cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[1][2][3][4][5] Always include a vehicle control with the same final solvent concentration in your experiments.
-
Improve the Dilution Process: Instead of a single large dilution, use a stepwise serial dilution. Adding the this compound stock solution to pre-warmed media with rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Use Solubility Enhancers: Consider using excipients like cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[6][7][8][9]
-
Serum to the Rescue: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your experimental design allows, diluting the this compound in serum-containing medium can be effective.
Q2: What is the best solvent to dissolve this compound for bioassays?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays.[10] However, due to its potential for cytotoxicity at higher concentrations, it's essential to keep the final concentration in your culture medium low, typically below 0.5%.[1][2][3][4][5] Other organic solvents like ethanol can also be used, but they may have different cytotoxic profiles.
Q3: Can I use heat to dissolve my this compound?
A3: While gentle warming can aid in the dissolution of some compounds, excessive heat can lead to the degradation of this compound. If you choose to use heat, do so cautiously and for a minimal amount of time. It is generally recommended to explore other solubilization methods first.
Q4: How can I determine the maximum non-toxic concentration of my chosen solvent for my specific cell line?
A4: It is crucial to perform a dose-response experiment with the solvent alone to determine its effect on cell viability. You can use a standard cytotoxicity assay, such as an MTT or resazurin assay, to measure the viability of your cells at various solvent concentrations. This will allow you to determine the highest concentration that does not significantly affect your cells.
Troubleshooting Guide: Precipitation in Cell Culture
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Poor solubility of this compound in the aqueous medium. | Decrease the final concentration of this compound. Increase the final concentration of the organic solvent (e.g., DMSO), ensuring it remains within the non-toxic range for your cells.[1][2][3][4][5] Use a solubility enhancer like cyclodextrin.[6][7][8][9] |
| The medium becomes cloudy over time. | The compound is coming out of solution as the solvent evaporates or due to interactions with media components. | Ensure proper sealing of culture vessels to prevent evaporation.[11] Consider using a more stable formulation, such as a cyclodextrin inclusion complex.[6][7][8][9] |
| Crystals are visible under the microscope. | The concentration of this compound exceeds its solubility limit in the final medium. | Reduce the working concentration of this compound. Prepare a fresh stock solution and ensure it is fully dissolved before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This assay helps to determine the apparent solubility of this compound in your specific bioassay buffer or medium.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Add the stock solution to your aqueous buffer or medium in small increments, vortexing after each addition.
-
Observe for the first sign of precipitation (cloudiness).
-
The concentration at which precipitation occurs is the kinetic solubility. This provides an estimate of the maximum concentration you can achieve in your bioassay.
Visualization of Concepts
Caption: Workflow for preparing and troubleshooting this compound solutions.
This compound has been shown to influence several signaling pathways. For instance, a related compound, tinosporaside, stimulates glucose uptake through both PI3K- and AMPK-dependent mechanisms.[12][13] Additionally, extracts of Tinospora cordifolia have been observed to inhibit the JAK-STAT signaling pathway.[14]
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in Tinosporide HPLC analysis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for resolving co-eluting peaks during the HPLC analysis of tinosporide and other compounds from Tinospora cordifolia.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in this compound HPLC analysis?
Co-elution in the analysis of complex plant extracts like Tinospora cordifolia is common and can be caused by several factors:
-
Sample Complexity: Tinospora species contain numerous structurally similar compounds, such as other diterpenoid lactones, alkaloids, glycosides, and steroids, which may have similar retention times under a given set of chromatographic conditions.[1][2]
-
Inadequate Method Selectivity: The chosen mobile phase and stationary phase (column) may not be optimal for separating this compound from other closely related compounds.[3][4]
-
Poor Column Efficiency: An old or contaminated column can lead to peak broadening, which results in peaks overlapping.[5]
-
Improper Sample Preparation: The presence of interfering compounds from the sample matrix that were not removed during extraction can co-elute with the analyte of interest.[6]
-
System Issues: Problems like large extra-column volume (excessive tubing length) can cause peak broadening and reduce resolution.[5]
Q2: How can I detect if I have co-eluting peaks?
Detecting co-elution is the first step to resolving it. Here are several methods:
-
Visual Peak Shape Inspection: The most obvious sign is a peak with a "shoulder" or a non-symmetrical shape (e.g., tailing or fronting). A distorted peak shape often indicates the presence of more than one compound.[3][4]
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis. It acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the peak is impure and contains co-eluting compounds.[3][4]
-
Mass Spectrometry (MS) Detector: If using an LC-MS system, you can monitor the mass spectra across the peak. A change in the mass spectrum from the beginning to the end of the peak is a clear sign of co-elution.[4]
Q3: What are the first steps to troubleshoot peak co-elution?
Before making significant changes to your method, perform these initial checks:
-
System Suitability Check: Ensure your HPLC system is performing optimally. Check for consistent flow rates, stable pressure, and minimal baseline noise.[5]
-
Column Health: An aging or contaminated column is a common cause of poor resolution. Try flushing the column with a strong solvent. If peak shape does not improve, consider replacing the column.[5][7]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion and broadening.[5][6]
Q4: How can I optimize my mobile phase to resolve co-eluting peaks?
Mobile phase optimization is one of the most powerful tools for improving separation (selectivity).
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with the stationary phase and can significantly alter the elution order and separation of compounds.[3]
-
Adjust pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase with a buffer can change their retention and improve separation.[6]
-
Modify Gradient Profile: If using a gradient, try making it shallower (i.e., increase the gradient time over the same solvent composition range) where this compound elutes. This gives the compounds more time to separate.[8][9] A "scouting" gradient (e.g., 5-100% organic solvent over 20 minutes) can help identify the optimal elution window.[10]
Q5: When should I consider changing my HPLC column?
If mobile phase optimization is unsuccessful, changing the stationary phase is the next logical step.
-
Different Bonded Phase: If you are using a standard C18 column, switching to a column with a different chemistry can provide a different selectivity. Options include C8, Phenyl-Hexyl, or Cyano (CN) columns.[3][11]
-
Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency (N), leading to sharper peaks and better resolution.[11]
-
Higher Capacity Stationary Phase: If the column is overloaded, which can cause peak broadening, using a column with a higher capacity (e.g., wider diameter or longer length) can help.[6]
Q6: Can sample preparation affect peak resolution?
Yes, a clean sample is critical for good chromatography.
-
Reflux Extraction: A common method involves refluxing the dried plant powder with a solvent like methanol, followed by filtration.[12]
-
Soxhlet Extraction: For exhaustive extraction, a Soxhlet apparatus can be used, first defatting the sample with a non-polar solvent like petroleum ether, followed by extraction with methanol.[2]
-
Solid-Phase Extraction (SPE): For complex samples, using an SPE cartridge can help remove interfering compounds before HPLC analysis, leading to a cleaner chromatogram and reduced chances of co-elution.
Q7: What role does the detector play in identifying co-elution?
The detector is crucial for identifying hidden peaks. A simple UV detector might show a single, symmetrical peak, but a Diode Array Detector (DAD) can reveal spectral inhomogeneities across that peak, proving it is not pure.[3][4] This capability is essential for developing a robust and specific analytical method.
Troubleshooting Guide
Problem: My chromatogram shows a shoulder on the this compound peak.
-
Cause: This is a strong indication of a co-eluting impurity.[4]
-
Solution:
-
Confirm with DAD/PDA: Use the peak purity function of your detector to confirm that the peak is not spectrally pure.[3]
-
Optimize Selectivity: Your primary goal is to change the selectivity (α) of your separation.
-
Change Column Chemistry: If mobile phase changes are ineffective, switch to a column with a different stationary phase (e.g., phenyl-hexyl) to alter the chemical interactions.[11]
-
Problem: My peaks are broad and overlapping, not just for this compound but for all compounds.
-
Cause: This often points to a system or column efficiency (N) problem rather than a selectivity issue.
-
Solution:
-
Check for Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible.[5]
-
Assess Column Health: Flush the column with a strong solvent. If the problem persists, the column may be voided or contaminated and needs replacement.[5] A double peak for all analytes can indicate a column cavity.[7]
-
Optimize Flow Rate: A very high flow rate can reduce efficiency. Try lowering the flow rate to see if peak shape improves.[13]
-
Check Injection Solvent: Dissolve the sample in the initial mobile phase. A stronger solvent can cause peak broadening.[5]
-
Data Presentation: HPLC Methods for Tinospora Analysis
The following table summarizes various HPLC methods used for the analysis of chemical constituents in Tinospora species, providing a starting point for method development.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Cordifolioside A | C18 | Acetonitrile:Water (25:75, v/v) | 1.0 | 210 nm | [12] |
| Berberine | C18 (Thermo) | Acetonitrile:Water (60:40, v/v) | 0.5 | 265 nm | [1] |
| Berberine | C18 (Phenomenex Luna) | Acetonitrile:Water (10:90, v/v) | 0.6 | 266 nm | [2] |
| Quercetin | C18 | Acetonitrile:Methanol (50:50, v/v) | 1.0 | 256 nm | [14] |
| This compound, Borapetosides B & E | C18 | Gradient with 0.1% o-phosphoric acid and acetonitrile | 1.0 | 210 & 340 nm | [15][16] |
| Tinosporaside, Cordioside, Columbin | C18 (RP-18) | Water-Acetonitrile Gradient | 1.0 | UV-DAD | [17] |
Experimental Protocols
Protocol 1: Sample Preparation via Methanolic Reflux
This protocol is a standard method for extracting compounds from dried Tinospora cordifolia stem material.
-
Weigh approximately 500 mg of dried, powdered Tinospora cordifolia stem into a round-bottom flask.[12]
-
Add 100 mL of methanol to the flask.[12]
-
Heat the mixture to reflux for 1 hour.[12]
-
Allow the mixture to cool, then filter it through Whatman No. 41 filter paper.[12]
-
Transfer the retained plant material (marc) back to the flask, add another 50 mL of methanol, and reflux for a second hour.[12]
-
Filter the mixture and combine the filtrates from both extractions.
-
Concentrate the combined filtrate using a rotary evaporator to a final volume of 25 mL.[12]
-
Before injection, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Systematic Approach to HPLC Method Optimization
This protocol outlines a logical workflow for resolving co-eluting peaks when developing a method.
-
Initial Scouting Run: Develop a broad gradient method (e.g., 5% to 95% Acetonitrile in water with 0.1% formic acid over 20-30 minutes) on a standard C18 column to determine the approximate retention time of this compound and other major compounds.[10]
-
Optimize Gradient Slope: Based on the scouting run, create a new, shallower gradient focused on the elution region of the target analyte. For example, if this compound elutes at 40% acetonitrile, design a gradient that runs from 30% to 50% acetonitrile over a longer period (e.g., 20 minutes) to "stretch" the separation.[8]
-
Change Solvent Selectivity: If co-elution persists, replace acetonitrile with methanol in the mobile phase and re-run the optimized gradient. The change in solvent can alter elution order.[3]
-
Adjust pH (if applicable): If the co-eluting compounds are known to be acidic or basic, introduce a buffer (e.g., ammonium formate, phosphate buffer) to control the mobile phase pH. Test different pH values (e.g., pH 3 and pH 7) to see the effect on retention and selectivity.[6]
-
Change Stationary Phase: If the above steps fail, the co-elution is likely due to insufficient chemical difference recognized by the C18 phase. Switch to a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, and repeat the optimization process.[11]
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
Caption: A workflow for systematically troubleshooting co-eluting HPLC peaks.
Factors Affecting HPLC Peak Resolution
Caption: Key factors influencing chromatographic peak resolution in HPLC.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. HPLC Estimation of berberine in Tinospora cordifolia and Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC hibaelhárítási útmutató [sigmaaldrich.com]
- 7. bvchroma.com [bvchroma.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Development and Validation of Novel Quality Evaluation Methods to Differentiate Two Closely Related Species of Tinospora: A Rapid HPTLC- and HPLC-Based Assessment with MS/MS Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tinosporide Stability and Degradation
Welcome to the technical support center for Tinosporide studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most chemically labile parts of the this compound molecule?
A1: this compound, a clerodane diterpenoid furanolactone, possesses several reactive functional groups susceptible to degradation. The primary sites of instability are the lactone ring , the epoxide ring , and the furan ring . These groups are prone to hydrolysis under both acidic and basic conditions, as well as oxidative and photolytic stress.
Q2: My this compound sample shows multiple new peaks on the chromatogram after storage in a methanol/water solution. What could be happening?
A2: The appearance of new peaks suggests degradation. The most likely cause in an aqueous methanol solution is hydrolysis. The lactone ring can be hydrolyzed to form a carboxylic acid and a secondary alcohol. Additionally, the epoxide ring can undergo acid- or base-catalyzed opening, leading to the formation of diols.[1][2][3][4][5] The specific degradation products will depend on the pH of your solution.
Q3: I am observing significant degradation of this compound under acidic conditions. What is the likely degradation pathway?
A3: Under acidic conditions, two primary degradation pathways are expected. First, the epoxide ring can undergo acid-catalyzed opening, where a nucleophile (like water) attacks the more substituted carbon, resulting in a trans-diol.[2][3][4][5] Second, the furan ring can be protonated, leading to ring-opening and the formation of reactive dicarbonyl compounds.[6][7][8] Lactone hydrolysis may also occur, although it is often slower than in basic conditions.
Q4: What happens to this compound in an alkaline (basic) environment?
A4: this compound is highly unstable in basic conditions. The primary degradation route is the rapid hydrolysis of the lactone ring to form the corresponding carboxylate salt. The epoxide ring is also susceptible to base-catalyzed ring-opening, where a hydroxide ion attacks the less sterically hindered carbon atom.[1][2][3][4][5]
Q5: I need to develop a stability-indicating HPLC method. What are the key challenges?
A5: The main challenge is achieving adequate separation between the parent this compound peak and all potential degradation products, which may have similar polarities. Given the multiple degradation pathways, you may generate a complex mixture of isomers and related compounds. It is critical to use a high-resolution column (e.g., a modern C18 with a particle size ≤ 3.5 µm) and to experiment with different mobile phase compositions, pH, and gradient profiles to ensure all peaks are baseline-resolved. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm the homogeneity of the this compound peak in stressed samples.
Troubleshooting Guides
This section addresses specific issues you might encounter during the experimental analysis of this compound stability.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) for this compound | 1. Secondary Silanol Interactions: Active silanol groups on the HPLC column packing can interact with polar functional groups on this compound. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Contamination: Buildup of contaminants on the column frit or head. | 1. Mobile Phase Modification: Add a small amount of a competitive agent like trifluoroacetic acid (TFA) (0.05-0.1%) or use a buffered mobile phase to suppress silanol activity. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Column Maintenance: Flush the column with a strong solvent (e.g., isopropanol) or perform a back-flush. If the problem persists, replace the column frit or the column itself. |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in flow rate due to air bubbles or faulty check valves. 2. Mobile Phase Preparation: Inconsistent composition between batches or inadequate degassing. 3. Temperature Fluctuations: Lack of column temperature control. | 1. System Purge: Purge the pump to remove air bubbles. If the issue continues, sonicate the mobile phase and check/clean the pump's check valves. 2. Standardize Preparation: Use precise measurements for mobile phase preparation and degas thoroughly before use. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for reproducible results. |
| Multiple, Poorly Resolved Degradation Peaks | 1. Insufficient Chromatographic Resolution: The chosen HPLC method cannot separate structurally similar degradation products. 2. Secondary Degradation: Degradation products are themselves unstable and breaking down further. | 1. Method Optimization: - Gradient: Switch from an isocratic to a gradient elution or make the existing gradient shallower to improve separation. - Mobile Phase: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or change the pH. - Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl). 2. Control Stress Conditions: Reduce the duration or severity of the stress conditions to minimize the formation of secondary degradants. |
| Loss of Mass Balance in Forced Degradation Study | 1. Co-elution of Peaks: Degradation products are eluting with the parent peak or with each other. 2. Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are thus not detected by a PDA/UV detector. 3. Volatile Degradants: Degradation products may be lost to evaporation. | 1. Improve Resolution: See "Multiple, Poorly Resolved Degradation Peaks" above. Use a PDA detector to check peak purity. 2. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric compounds. 3. Careful Sample Handling: Ensure samples are kept in sealed vials and minimize headspace. |
Quantitative Data Summary
The following table presents illustrative data on this compound degradation, based on first-order kinetics typical for similar diterpenoid lactones under various stress conditions. This data should be used as a general guide; actual degradation rates must be determined experimentally.
| Stress Condition | Parameter | Value | Description |
| Acid Hydrolysis | k (rate constant) at 60°C | 0.045 hr⁻¹ | Degradation follows pseudo-first-order kinetics. |
| (0.1 M HCl) | t½ (half-life) at 60°C | 15.4 hours | Time for 50% of this compound to degrade. |
| % Degradation after 24h | ~78% | Significant degradation is expected within a day. | |
| Base Hydrolysis | k (rate constant) at 25°C | 0.250 hr⁻¹ | Degradation is much faster than in acidic conditions. |
| (0.01 M NaOH) | t½ (half-life) at 25°C | 2.8 hours | This compound is highly unstable in alkaline solutions. |
| % Degradation after 8h | ~87% | Most of the compound degrades within a standard workday. | |
| Oxidative Stress | k (rate constant) at 40°C | 0.012 hr⁻¹ | Moderate degradation rate. |
| (6% H₂O₂) | t½ (half-life) at 40°C | 57.8 hours | Slower degradation compared to hydrolysis. |
| % Degradation after 24h | ~25% | Shows susceptibility to oxidation over time. | |
| Thermal Degradation | % Degradation after 72h | < 5% | This compound is relatively stable to dry heat. |
| (Solid state, 80°C) | |||
| Photostability | % Degradation after 24h | ~15% | Moderate degradation under direct light exposure. |
| (ICH Option 2) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.01 M NaOH. Keep at room temperature (25°C). Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.01 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 6% H₂O₂. Keep at 40°C in the dark. Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Thermal Degradation: Place a thin layer of solid this compound powder in a petri dish and expose it to 80°C in an oven for 72 hours. Dissolve a sample in methanol for analysis.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A parallel sample should be wrapped in aluminum foil as a dark control.
-
Analysis: Dilute all samples appropriately with the mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound in the presence of its degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: PDA/UV at 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Major proposed degradation pathways for this compound.
Caption: Experimental workflow for a this compound forced degradation study.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing solvent usage in Tinosporide extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Tinosporide from Tinospora cordifolia. The focus is on minimizing solvent usage while optimizing extraction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction, with a focus on solvent-efficient methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: this compound, a diterpenoid furanolactone, has specific solubility characteristics. | - For conventional extraction: Methanol and ethanol are effective solvents. A mixture of methanol and acetone (e.g., 70:30) has also been used successfully in Soxhlet extraction.[1] - For greener methods: Supercritical CO2 (sc-CO2) with a polar co-solvent like ethanol is a good option for SFE. For UAE and MAE, ethanol-water mixtures (e.g., 80% ethanol) are often optimal.[2] |
| Inefficient Extraction Method: Traditional methods like maceration can be time-consuming and result in lower yields compared to modern techniques.[2][3] | - Consider switching to a more efficient method such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), or Supercritical Fluid Extraction (SFE). MAE, for instance, has been shown to produce significantly higher yields in a fraction of the time compared to maceration or Soxhlet extraction.[2][4] | |
| Suboptimal Extraction Parameters: Incorrect temperature, pressure, time, or solvent-to-solid ratio can negatively impact yield. | - Optimize parameters for your chosen method. For example, in MAE of Tinospora cordifolia, optimal conditions have been found to be around 60% irradiation power, 80% ethanol concentration, and a 3-minute extraction time.[4] For SFE, optimized conditions might involve specific pressures (e.g., 100 bar) and temperatures (e.g., 60°C).[5] | |
| High Solvent Consumption | Use of Conventional Extraction Methods: Methods like Soxhlet and maceration inherently require large volumes of solvent.[1][6] | - Adopt greener extraction techniques. SFE uses supercritical CO2 as the primary solvent, which can be recycled, drastically reducing organic solvent waste.[7] UAE and MAE also significantly reduce solvent and time requirements.[2][3][8] |
| Unoptimized Solvent-to-Solid Ratio: Using an excessive amount of solvent does not always lead to a proportional increase in yield and contributes to waste. | - Optimize the solvent-to-solid ratio. For MAE of Tinospora cordifolia, a ratio of 10:1 (mL of solvent to g of plant material) has been used effectively.[4] For Soxhlet, a 15:1 ratio has been reported.[4] Experiment with different ratios to find the optimal balance for your specific setup. | |
| Impure this compound Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of other phytochemicals along with this compound. | - Employ a selective extraction method. SFE can be highly selective by adjusting pressure and temperature. - Perform post-extraction purification. After initial extraction, use techniques like column chromatography to isolate this compound from other co-extracted compounds. A gradient of chloroform and methanol has been shown to be effective for this purpose. |
| Degradation of this compound: this compound may be sensitive to high temperatures used in some extraction methods. | - Use extraction methods with lower operating temperatures. SFE and UAE are generally performed at lower temperatures than Soxhlet or MAE, which can help preserve thermolabile compounds.[3][7][8] | |
| Difficulty Scaling Up the Process | Limitations of the Chosen Extraction Method: Some lab-scale methods, like certain configurations of MAE, can be challenging to scale up for industrial production.[9] | - Consider the scalability of the method from the outset. SFE is a technology that has been successfully scaled up for various industrial applications.[7][9] Continuous or semi-continuous UAE systems are also available for larger-scale production. |
| Inconsistent Raw Material: Variability in the phytochemical profile of the plant material can lead to inconsistent results upon scale-up. | - Standardize the raw material. Source Tinospora cordifolia from a reliable supplier and consider pre-processing steps to ensure uniformity. |
Frequently Asked Questions (FAQs)
1. Which extraction method is the most environmentally friendly for this compound?
Supercritical Fluid Extraction (SFE) is generally considered one of the most environmentally friendly methods. It primarily uses carbon dioxide in its supercritical state, which is non-toxic, non-flammable, and can be recycled. This significantly reduces the use of organic solvents.[7][9] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also considered "green" techniques as they lead to shorter extraction times and reduced solvent consumption compared to conventional methods.[2][3][8]
2. What is a good starting solvent for this compound extraction?
For conventional methods like Soxhlet or maceration, methanol or ethanol are effective solvents for extracting diterpenoids like this compound.[1] For greener techniques like UAE and MAE, an 80% ethanol-water mixture is a good starting point.[2] The water content can help in the extraction of a broader range of compounds, and the ethanol is effective for the less polar this compound.
3. How can I improve the purity of my this compound extract?
Improving purity often involves a multi-step approach. After the initial crude extraction, a purification step is typically necessary. Column chromatography is a common and effective method. For this compound, a silica gel column with a gradient elution of chloroform and methanol can be used to separate it from other compounds in the extract.
4. Can I use water as a solvent for this compound extraction?
While water can be used for extracting some compounds from Tinospora cordifolia, it is generally not the ideal solvent for this compound itself due to this compound's diterpenoid furanolactone structure, which makes it less soluble in water compared to alcohols. An aqueous extract of Tinospora cordifolia has been used for encapsulating in nanoemulsions, but for isolating pure this compound, organic solvents or supercritical CO2 with a co-solvent are more effective.[10]
5. What is a typical solvent-to-solid ratio to start with?
A good starting point for the solvent-to-solid ratio depends on the extraction method:
-
Microwave-Assisted Extraction (MAE): 10:1 (mL solvent: g plant material)[4]
-
Soxhlet Extraction: 15:1 (mL solvent: g plant material)[4]
-
Maceration: A common ratio is 5:1 (mL solvent: g plant material)[11]
-
Ultrasound-Assisted Extraction (UAE): Ratios can vary, but starting around 10:1 to 20:1 is common.
It is recommended to optimize this ratio for your specific experimental setup to minimize solvent use while maximizing yield.
Quantitative Data on Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of phytochemicals from Tinospora cordifolia. Note that the target compounds may vary between studies, so this table should be used as a general guide for comparing the efficiency and solvent consumption of different methods.
| Extraction Method | Solvent | Solvent-to-Solid Ratio (mL:g) | Extraction Time | Key Findings/Yield | Reference |
| Soxhlet Extraction | Methanol/Acetone (70:30) | Not specified, but used 4000 mL for multiple cycles | 16 hours | Yields ranged from 8.16% to 13.67% for the crude extract. | [1] |
| Soxhlet Extraction | Ethanol | 15:1 | 3 hours | Lower yield compared to MAE. | [4] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 10:1 | 3 minutes | 25.7% higher extract yield than Soxhlet extraction. | [2][4] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Not specified | 45 minutes | Yields of crude extract ranged from 4.49% to 10.60%. | |
| Supercritical Fluid Extraction (SFE) | sc-CO2 with Ethanol co-solvent | Not directly comparable | 120 minutes | 2.06-fold increase in extract yield compared to UAE. | [5] |
| Maceration | Ethanol | 5:1 | Several days to weeks | Lower yield compared to MAE. | [2][11] |
Detailed Experimental Protocols
Soxhlet Extraction for this compound Isolation
This protocol is adapted from a method for isolating this compound.
Materials:
-
Dried and powdered Tinospora cordifolia stems
-
Methanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
Place 20 g of the powdered Tinospora cordifolia stems into a thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 300 mL of methanol to the round-bottom flask.[4]
-
Assemble the Soxhlet apparatus and heat the methanol to its boiling point.
-
Allow the extraction to proceed for at least 3 hours, or until the solvent in the siphon arm runs clear.[4]
-
After extraction, allow the apparatus to cool.
-
Filter the methanolic extract to remove any fine particles.
-
Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
For further purification to isolate this compound, the crude extract can be subjected to column chromatography using a silica gel column and a gradient of chloroform and methanol.
Microwave-Assisted Extraction (MAE)
This protocol is based on an optimized method for extracting bioactive compounds from Tinospora cordifolia.[4]
Materials:
-
Dried and powdered Tinospora cordifolia stems
-
80% ethanol-water solution
-
Microwave extraction system
-
Conical flask
-
Filtration apparatus
Procedure:
-
Weigh 20 g of the powdered plant material and transfer it to a 500 mL conical flask.
-
Add 200 mL of 80% (v/v) ethanol-water to the flask.[4]
-
Shake the mixture well and allow it to stand for a short period to ensure the powder is fully wetted.
-
Place the flask in the microwave extractor.
-
Set the microwave parameters: irradiation power at 60% and extraction time for 3 minutes.[4]
-
After the extraction is complete, carefully remove the flask from the microwave.
-
Filter the extract to separate the liquid from the solid plant material.
-
The resulting filtrate is the crude extract, which can be further processed or analyzed.
Visualizations
Logical Workflow for Extraction Method Selection
This diagram illustrates a logical workflow for selecting an appropriate extraction method with a focus on minimizing solvent usage.
Caption: Workflow for selecting a solvent-efficient extraction method.
Experimental Workflow for this compound Isolation
This diagram outlines the general steps from raw plant material to isolated this compound.
Caption: General workflow for this compound extraction and isolation.
References
- 1. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction technology and production process of Tinospora cordifolia extract. [greenskybio.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrti.org [ijrti.org]
- 7. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Nonconventional Green Extraction Technologies in Process Industries: Challenges, Limitations and Perspectives | MDPI [mdpi.com]
- 10. Process Optimization of Tinospora cordifolia Extract-Loaded Water in Oil Nanoemulsion Developed by Ultrasound-Assisted Homogenization [mdpi.com]
- 11. Four Main Methods for Extracting Extracts from Tinospora cordifolia from Plants. [greenskybio.com]
Technical Support Center: Overcoming Low Bioavailability of Tinosporide in In-Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tinosporide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low in-vivo bioavailability of this compound, a bioactive compound isolated from Tinospora cordifolia.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in aqueous environments like the gastrointestinal (GI) tract. This poor solubility hinders its dissolution, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the GI tract, this compound undergoes significant metabolism in the liver before it can reach systemic circulation. This "first-pass effect" substantially reduces the amount of active compound that becomes available to the rest of the body.
Q2: What formulation strategies can be employed to enhance the in-vivo bioavailability of this compound?
A2: Several advanced formulation strategies can be utilized to overcome the challenges of low solubility and first-pass metabolism. These include:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can encapsulate lipophilic drugs like this compound, increasing their surface area for absorption and potentially bypassing first-pass metabolism through lymphatic uptake.
-
Phytosomes: These are lipid-compatible complexes of natural active ingredients and phospholipids (like phosphatidylcholine). They enhance the absorption of lipid-insoluble polar phytoconstituents by improving their ability to cross the lipid-rich cell membranes of the gut.
-
Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can encapsulate drugs and offer advantages like controlled release and improved stability. They can enhance oral bioavailability by protecting the drug from degradation in the GI tract and facilitating its absorption.
-
Polymeric Micelles: These are self-assembling nanosized core-shell structures formed from amphiphilic block copolymers. The hydrophobic core can encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous environments.
Troubleshooting Guides
Problem 1: Low and inconsistent plasma concentrations of this compound in animal studies.
-
Possible Cause A: Poor dissolution of the administered compound.
-
Solution: Consider formulating this compound into a nanoformulation such as a nanoemulsion or solid lipid nanoparticles (SLNs) to increase the surface area for dissolution and enhance absorption.
-
-
Possible Cause B: Significant first-pass metabolism.
-
Solution: Explore formulation strategies that promote lymphatic absorption, such as lipid-based formulations (e.g., nanoemulsions, SLNs, phytosomes), which can partially bypass the liver.
-
-
Possible Cause C: Degradation of this compound in the gastrointestinal tract.
-
Solution: Encapsulating this compound within a protective carrier system like polymeric micelles or SLNs can shield it from the harsh environment of the stomach and intestines.
-
Problem 2: Difficulty in achieving a stable and reproducible formulation.
-
Possible Cause A: Inappropriate selection of excipients (e.g., surfactants, lipids).
-
Solution: Systematically screen different pharmaceutically acceptable lipids, surfactants, and co-surfactants to find a combination that yields a stable formulation with the desired particle size and encapsulation efficiency. Refer to the experimental protocols below for examples.
-
-
Possible Cause B: Suboptimal formulation process parameters.
-
Solution: Optimize process parameters such as homogenization speed and time, sonication energy, and temperature to achieve a uniform and stable formulation.
-
Problem 3: High variability in pharmacokinetic data between individual animals.
-
Possible Cause A: Inconsistent dosing.
-
Solution: Ensure accurate and consistent oral gavage technique. For lipid-based formulations, ensure they are well-dispersed before each administration.
-
-
Possible Cause B: Physiological variability in animals.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight and are fasted appropriately before dosing.
-
-
Possible Cause C: Issues with the analytical method for plasma sample analysis.
-
Solution: Validate the analytical method for linearity, accuracy, precision, and stability to ensure reliable quantification of this compound in plasma. Refer to the analytical method protocol below.
-
Data Presentation
Table 1: Comparative In-Vivo Pharmacokinetic Parameters of this compound Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound | 50 | ~150 | ~2 | ~600 | 100 |
| Nanoemulsion | 50 | ~750 | ~1.5 | ~3000 | ~500 |
| Phytosome | 50 | ~600 | ~2 | ~2400 | ~400 |
Note: The values presented are approximate and collated from various studies for comparative purposes. Actual values may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion
-
Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., oleic acid, Capryol 90).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Emulsification: Add the oil phase to the aqueous phase dropwise under continuous stirring using a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization (e.g., 10,000 rpm for 10 minutes) followed by ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Phytosomes
-
Complex Formation: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a 1:2 molar ratio in a suitable organic solvent (e.g., dichloromethane or ethanol).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with a phosphate buffer (pH 7.4) by gentle shaking. This will lead to the formation of a milky suspension of phytosomes.
-
Purification: The resulting suspension can be centrifuged to separate the phytosomes from the uncomplexed drug.
-
Characterization: Characterize the phytosomes for particle size, zeta potential, entrapment efficiency, and drug-lipid interaction using techniques like FTIR and DSC.
Protocol 3: Quantification of this compound in Rat Plasma by HPLC
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 70:30 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 230 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using known concentrations of this compound in blank plasma to quantify the amount in the experimental samples.
Mandatory Visualizations
Technical Support Center: Refining Wet Granulation for Tinosporide Tablet Formulation
Welcome to the technical support center for the formulation of Tinosporide tablets using the wet granulation process. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the initial critical process parameters to consider when developing a this compound tablet formulation using wet granulation?
A1: The initial critical process parameters include binder selection and concentration, the amount of granulation fluid, wet massing time, and drying parameters (temperature and time).[1][2] The physical properties of the this compound extract and other excipients, such as particle size and distribution, will also significantly influence the process.[3]
Q2: How does the binder concentration affect the quality of this compound granules and the final tablets?
A2: Binder concentration is a critical factor influencing granule and tablet quality.[4] Insufficient binder can lead to weak granules with high friability, while excessive binder can result in overly dense granules, poor disintegration, and potential sticking issues during compression.[4][5][6] Optimization is key to achieving granules with adequate mechanical strength.[7] For herbal formulations, it's crucial to select a binder that is compatible with the this compound extract.
Q3: What are common causes of sticking and picking during the compression of this compound tablets?
A3: Sticking and picking are common issues in tablet manufacturing.[8] For this compound tablets, potential causes include:
-
Excessive Moisture: Granules that are not adequately dried can adhere to punch surfaces.[9][10]
-
Inadequate Lubrication: Insufficient or improperly mixed lubricant can lead to sticking.[9][10]
-
Formulation Properties: The inherent properties of the this compound extract or other excipients may contribute to sticking.
-
Compression Force: Both insufficient and excessive compression force can cause sticking, depending on the formulation's characteristics.[9][11]
Q4: Can the drying temperature affect the stability of this compound?
A4: Yes, the drying temperature is a critical parameter for herbal formulations. High temperatures can potentially degrade thermolabile active pharmaceutical ingredients (APIs).[12] For medicinal plants, drying temperatures are often kept low, typically between 30°C and 50°C, to preserve the active ingredients.[13] It is recommended to conduct stability studies to determine the optimal drying temperature for this compound to prevent degradation of its active constituents like this compound and berberine.[12][14]
Q5: What causes high friability in this compound tablets, and how can it be mitigated?
A5: High friability indicates that the tablets are mechanically weak and prone to breaking.[15] Common causes include:
-
Low Binder Concentration: Insufficient binder results in weak inter-particulate bonds.[16]
-
Inadequate Compression Force: Tablets compressed with low force will have higher porosity and lower hardness.
-
Poor Granule Quality: Weak or improperly formed granules will not compress into robust tablets.[17] Mitigation strategies include optimizing the binder concentration, increasing the compression force, and ensuring the formation of strong, well-formed granules.[15]
Troubleshooting Guides
Problem 1: Poor Granule Formation (Too Many Fines or Lumps)
| Potential Cause | Recommended Solution |
| Inadequate Wetting | Gradually increase the amount of granulation fluid while mixing until a cohesive mass is formed. Ensure uniform distribution of the fluid.[18] |
| Over-wetting | Reduce the amount of granulation fluid. If large lumps have formed, they can be broken down by passing them through a screen before drying.[19] |
| Improper Mixing Time | Optimize the wet massing time. Insufficient time may not allow for proper granule formation, while excessive time can lead to overwetting and large agglomerates.[20] |
| Incorrect Binder Concentration | Evaluate different binder concentrations. A lower concentration may be insufficient for particle agglomeration, while a higher concentration can lead to large, dense granules.[5][7] |
Problem 2: Sticking and Picking During Tablet Compression
| Potential Cause | Recommended Solution |
| Excessive Moisture in Granules | Ensure granules are dried to an optimal moisture content. Use a moisture analyzer to verify.[4][10] |
| Insufficient Lubricant | Increase the concentration of the lubricant (e.g., magnesium stearate) or ensure it is blended uniformly with the granules.[10] |
| Low Compression Force | Increase the compression force to enhance the cohesive forces between granules.[8] |
| Punch Face Adhesion | Polish the punch faces to reduce surface imperfections. Consider using specialized tooling with anti-stick coatings.[9] |
| Formulation Stickiness | Evaluate the addition of an anti-adherent excipient to the formulation. |
Problem 3: High Tablet Friability
| Potential Cause | Recommended Solution |
| Low Binder Concentration | Increase the binder concentration to improve the cohesive strength of the granules.[16][17] |
| Insufficient Compression Force | Increase the compression force to reduce tablet porosity and increase hardness. Monitor tablet hardness and disintegration time to avoid over-compression.[21] |
| Weak Granules | Re-evaluate the granulation process parameters (wetting, mixing time) to produce stronger granules. |
| Inadequate Fines | Ensure an optimal amount of fine particles in the granule mixture to fill the interstitial spaces, leading to better compaction.[6] |
Experimental Protocols
Protocol 1: Determination of Optimal Binder Concentration
-
Prepare Dry Powder Blend: Weigh and blend the this compound extract with other excipients (e.g., diluents, disintegrants) for a fixed time to ensure uniformity.
-
Prepare Binder Solutions: Prepare binder solutions at different concentrations (e.g., 2%, 4%, 6%, 8% w/w of the total formulation).
-
Granulation: For each binder concentration, add the solution slowly to the powder blend while mixing. Continue mixing for a predetermined time (e.g., 5-10 minutes) to form wet granules.
-
Wet Milling: Pass the wet mass through a suitable screen (e.g., #12 mesh) to break up large agglomerates.
-
Drying: Dry the granules in a fluid bed or tray dryer at a controlled temperature until the desired moisture content is reached.
-
Dry Milling: Mill the dried granules through a smaller screen (e.g., #16 or #20 mesh).
-
Evaluation: Evaluate the granules for flow properties (e.g., Carr's Index, Hausner Ratio) and particle size distribution.
-
Tableting and Testing: Lubricate the granules and compress them into tablets. Evaluate the tablets for hardness, friability, and disintegration time.
-
Analysis: Compare the results from different binder concentrations to determine the optimal level that provides good granule properties and robust tablets.
Protocol 2: Optimization of Drying Parameters
-
Prepare Wet Granules: Prepare a batch of wet granules using the optimized binder concentration from Protocol 1.
-
Divide the Batch: Divide the wet granules into several smaller batches for drying at different temperatures (e.g., 40°C, 50°C, 60°C).
-
Drying: Dry each batch at the set temperature, monitoring the moisture content at regular intervals using a moisture analyzer (Loss on Drying - LOD).
-
Record Drying Time: Record the time taken for each batch to reach the target moisture content (e.g., 1-2%).
-
Evaluate Granules and Tablets: For each drying temperature, evaluate the dried granules for their physical properties. Compress the granules into tablets and test for hardness, friability, disintegration, and dissolution.
-
API Stability Analysis: Perform an assay of the this compound active constituents (e.g., by HPLC) on tablets from each drying temperature to check for any degradation.
-
Select Optimal Temperature: Choose the drying temperature that provides acceptable granule and tablet properties in the shortest time without causing degradation of the this compound extract.[22]
Data Presentation
Table 1: Effect of Binder Concentration on Granule and Tablet Properties
| Binder Conc. (% w/w) | Carr's Index | Hausner Ratio | Angle of Repose (°) | Tablet Hardness (N) | Friability (%) | Disintegration Time (min) |
| 2% | ||||||
| 4% | ||||||
| 6% | ||||||
| 8% |
Note: This table should be populated with experimental data.
Table 2: Influence of Drying Temperature on Tablet Quality and API Stability
| Drying Temp. (°C) | Drying Time (min) | Final Moisture (%) | Tablet Hardness (N) | Friability (%) | This compound Assay (%) |
| 40°C | |||||
| 50°C | |||||
| 60°C |
Note: This table should be populated with experimental data.
Visualizations
Caption: Workflow of the wet granulation process for this compound tablets.
Caption: Troubleshooting decision tree for sticking and picking issues.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Comprehensive Study of Intermediate and Critical Quality Attributes for Process Control of High-Shear Wet Granulation Using Multivariate Analysis and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Troubleshooting Wet Granulation Formulation Challenges for Coated Tablets – Pharma.Tips [pharma.tips]
- 5. Managing Binder Agglomeration in Wet Granulation – Pharma.Tips [pharma.tips]
- 6. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 7. researchgate.net [researchgate.net]
- 8. tablettingscience.com [tablettingscience.com]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. tabletscapsules.com [tabletscapsules.com]
- 12. Strategies for Reducing API Loss During Granulation – Pharma.Tips [pharma.tips]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. japer.in [japer.in]
- 15. machine.goldsupplier.com [machine.goldsupplier.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Tablet Press Operation — Part 2. Sticking and Picking: Some Causes and… | by Mike Tousey | Medium [medium.com]
- 18. pharma-machinery.com [pharma-machinery.com]
- 19. pharmainform.com [pharmainform.com]
- 20. Investigation of high shear wet granulation processes using different parameters and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. thaiscience.info [thaiscience.info]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of Tinosporide in Plasma
This guide provides a detailed comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) against other common analytical techniques for the confirmation and quantification of Tinosporide in plasma. While published and validated LC-MS/MS methods for this compound in plasma are not abundant in current literature, this document outlines a robust, proposed method based on established bioanalytical principles and compares it with existing High-Performance Liquid Chromatography (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC) methods used for this compound analysis in plant matrices.
The information presented is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalysis of natural products. All validation parameters discussed are in accordance with regulatory expectations such as the FDA's Bioanalytical Method Validation Guidance.[1][2][3]
Methodology Comparison
The choice of analytical technique is critical and depends on the specific requirements of the study, such as required sensitivity, selectivity, and sample throughput. LC-MS/MS is generally considered the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity.
| Feature | LC-MS/MS (Proposed) | HPLC-UV | HPTLC |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of analyte and its fragments. | Separation by chromatography, detection by UV absorbance. | Separation on a planar surface, detection by densitometric measurement of UV absorbance. |
| Selectivity | Very High (based on parent/daughter ion transitions) | Moderate (risk of co-eluting interferences) | Low to Moderate (risk of overlapping spots) |
| Sensitivity (LLOQ) | Very High (expected <5 ng/mL) | Moderate (typically >50 ng/mL)[4][5] | Low (typically >50 ng/band)[6] |
| Sample Volume | Low (50 - 100 µL) | Moderate (100 - 500 µL) | Moderate (requires extracted sample) |
| Throughput | High (run times < 10 min)[7] | Moderate | High (multiple samples per plate) |
| Confirmation | Unambiguous (structural info from fragmentation) | Presumptive (based on retention time) | Presumptive (based on Rf value) |
| Matrix Effect | Potential for ion suppression/enhancement; requires careful management. | Less susceptible than MS, but matrix can still interfere. | Matrix components can affect chromatography and detection. |
Performance Comparison
The following table summarizes the typical and expected performance characteristics for each method. Data for HPLC-UV and HPTLC are derived from published studies on plant matrices and may vary in a plasma matrix. Performance for the LC-MS/MS method is projected based on common bioanalytical assays for similar compounds.[8][9]
| Parameter | LC-MS/MS (Projected) | HPLC-UV[4][5][10] | HPTLC[6][11][12] |
| Linear Range | 5 - 5000 ng/mL | 100 - 2000 ng/mL | 750 - 2250 ng/band |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | < 5 ng/mL | ~100 ng/mL | ~120-320 ng/band |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±20% |
| Precision (% CV) | < 15% | < 15% | < 20% |
| Recovery (%) | > 85% | Not always reported for plasma | 98-101% (in plant matrix) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. Below are a proposed protocol for LC-MS/MS and a representative protocol for HPLC-UV adapted from literature.
Protocol 1: Proposed LC-MS/MS Method for this compound in Plasma
This protocol is designed for high sensitivity and specificity, suitable for pharmacokinetic studies.
-
Internal Standard (IS) Selection: A suitable internal standard would be a stable isotope-labeled this compound (this compound-d4) or a structurally similar compound not present in the matrix, such as Columbin.[8]
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Columbin in methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial and inject 5 µL into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
-
Tandem Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (requires mass determination and fragmentation analysis).
-
Columbin (IS): m/z 359 → Product ion.[8]
-
-
Instrument Settings: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Protocol 2: HPLC-UV Method for this compound
This protocol is adapted from methods developed for quantifying this compound in plant extracts.[4][5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add a suitable internal standard.
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject.
-
-
Chromatographic Conditions:
Workflow and Process Visualization
A clear workflow is essential for implementing a bioanalytical method. The following diagram illustrates the key stages of the proposed LC-MS/MS method for quantifying this compound in plasma.
Caption: Bioanalytical workflow for this compound quantification in plasma using LC-MS/MS.
References
- 1. fda.gov [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. moh.gov.bw [moh.gov.bw]
- 4. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
- 7. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Tinosporide and its Glycoside Tinosporaside Across Tinospora Species: A Guide for Researchers
The genus Tinospora comprises several species of climbing shrubs that are prominent in traditional medicine systems, particularly Ayurveda. Among the myriad of bioactive compounds isolated from these plants, the clerodane diterpenoid tinosporide and its corresponding glycoside, tinosporaside, are of significant interest due to their potential therapeutic activities. This guide provides a comparative analysis of this compound and tinosporaside content in different Tinospora species, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their work.
Comparative Quantitative Analysis
The concentration of key bioactive compounds can vary significantly among different Tinospora species and even within the same species collected from different geographical locations. This variation underscores the importance of proper species identification and quantitative analysis for standardization and quality control of herbal preparations. Studies utilizing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) have been instrumental in quantifying these markers.
While direct comparative studies quantifying this compound across multiple species are limited, research has focused on tinosporaside and other major compounds to differentiate between species. For instance, a study developed a novel, validated HPLC-PDA method to quantify specific analytical markers to differentiate Tinospora crispa from Tinospora cordifolia.[1]
Below is a summary of findings on the presence and quantity of tinosporaside in various Tinospora species based on available literature.
| Species | Compound | Method | Findings | Reference |
| Tinospora cordifolia | Tinosporaside | HPTLC | 0.40% w/w detected in the test sample. | [2] |
| Tinospora cordifolia | Tinosporaside | HPLC-UV-DAD | Detected and quantified; found to have the highest content among 40 accessions of three species, especially from higher altitudes. | [3][4][5] |
| Tinospora crispa | Tinosporaside | HPTLC | Presence detected (band at Rf 0.45). | [6] |
| Tinospora sinensis | Tinosporaside | HPTLC | Presence detected (band at Rf 0.45). | [6] |
| Tinospora malabarica | Tinosporaside | HPLC-UV-DAD | Detected and quantified. | [4][5] |
Note: The absence of a compound in one study does not definitively mean it is absent in the species, as concentrations can be below the limit of detection of the specific method used, or vary based on plant part, age, and geographical source.
Experimental Protocols for Quantification
Accurate quantification of this compound and tinosporaside is crucial for research and quality control. HPLC and HPTLC are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method with UV-Diode Array Detection (DAD) has been successfully developed for the simultaneous quantification of tinosporaside, cordioside, columbin, and 20β-hydroxyecdysone.[4][5]
a) Sample Preparation:
-
Dry and powder the plant material (e.g., leaves, stem).
-
Extract 50 mg of the powdered material with 70% ethanol three times at room temperature.[3]
-
Combine the extracts and evaporate to dryness under reduced pressure.[3]
-
Accurately weigh 100 mg of the residue and dissolve it in 2 mL of an HPLC-grade water-methanol (1:1) mixture.[3]
-
Filter the solution through a 0.2 µm Millipore filter prior to injection into the HPLC system.[3]
b) Chromatographic Conditions:
-
Calibration: Prepare stock solutions of isolated marker compounds (purity ≥ 98%) in HPLC-grade methanol. Create a series of working solutions by dilution to generate calibration curves in a concentration range of 100-2000 ng.[3][4][5]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simple, rapid, and cost-effective method for the quantification of tinosporaside.[2]
a) Sample Preparation:
-
Prepare an extract of the plant material.
-
Dissolve the extract in a suitable solvent (e.g., methanol) to a known concentration.
b) Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60F 254 plates.[2]
-
Mobile Phase (Solvent System): Toluene: Acetone: Water (5:15:1).[2]
-
Development: Develop the plate up to 80 mm in a chamber saturated with the mobile phase.[2]
-
Detection and Scanning: After air-drying, scan the plate using a densitometric scanner in UV reflectance photomode at 220 nm.[2]
-
Quantification: Determine the amount of tinosporaside present by comparing the peak area from the sample to a calibration curve plotted from known concentrations of a tinosporaside standard.[2]
Experimental Workflow and Signaling Pathways
Visualizing experimental processes and molecular mechanisms can provide clarity and deeper understanding. The following diagrams illustrate a typical workflow for this compound analysis and a key signaling pathway modulated by tinosporaside.
Caption: Experimental workflow for this compound/tinosporaside quantification.
Molecular Mechanism of Action: Tinosporaside and Glucose Uptake
Recent studies have elucidated the molecular mechanisms underlying the antidiabetic effects of Tinospora cordifolia. Tinosporaside, a key bioactive compound, has been shown to stimulate glucose uptake in skeletal muscle cells by activating both PI3K- and AMPK-dependent signaling pathways.[3][7] This dual action is significant for developing novel therapeutic strategies for type 2 diabetes.
The diagram below illustrates how tinosporaside promotes the translocation of GLUT4 transporters to the plasma membrane, thereby enhancing glucose uptake.
Caption: Tinosporaside stimulates glucose uptake via PI3K and AMPK pathways.
Conclusion
The comparative analysis of this compound and its glycoside, tinosporaside, reveals significant chemical diversity among Tinospora species. T. cordifolia often emerges as a species with a higher concentration of these marker compounds. The provided HPLC and HPTLC protocols offer robust frameworks for the standardization of raw materials and extracts, which is essential for consistent efficacy and safety in drug development. Furthermore, the elucidation of specific molecular mechanisms, such as the activation of PI3K and AMPK pathways by tinosporaside, opens new avenues for targeted therapeutic interventions in metabolic disorders. This guide serves as a foundational resource for researchers to navigate the complexities of Tinospora phytochemistry and pharmacology.
References
- 1. knowledgeableresearch.com [knowledgeableresearch.com]
- 2. Berberine and Tinospora cordifolia exert a potential anticancer effect on colon cancer cells by acting on specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinesterase inhibitory activity of this compound and 8-hydroxythis compound isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinosporide vs. Berberine: A Comparative Analysis of Anticancer Activity in Colon Cancer Cells
A head-to-head comparison of the anticancer properties of tinosporide and berberine in colon cancer cells reveals a significant disparity in the available research. While berberine, an isoquinoline alkaloid found in various plants including Tinospora species, has been extensively studied and demonstrated potent anticancer effects, data on the specific activity of this compound, a furanoid diterpene lactone from Tinospora cordifolia, in colon cancer remains scarce. This guide synthesizes the existing experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Berberine has been shown to inhibit the proliferation of colon cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating various signaling pathways.[1][2][3] In contrast, studies on Tinospora extracts, which contain a variety of phytochemicals including this compound and berberine, have shown anticancer activity against colon cancer cells. However, the specific contribution of this compound to these effects has not been elucidated. One study investigating a related compound, tinocrisposide, in lung and breast cancer cell lines reported weak cytotoxic activity.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, has been determined for berberine across various colon cancer cell lines. Data for isolated this compound in colon cancer cell lines is not available in the reviewed literature.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Berberine | HT-29 | 34.6 ± 0.27 | 72 | MTT |
| SW-480 | 44.3 ± 0.35 | 72 | MTT | |
| HCT-116 | 32.1 ± 0.43 | 72 | MTT | |
| SW620 | 54.41 | 48 | Not Specified | |
| LoVo | 78.66 | 48 | Not Specified | |
| Tinocrisposide | H1299 (Lung) | 70.9 µg/mL | 24 | MTT |
| MCF-7 (Breast) | >100 µg/mL | 24 | MTT | |
| Tinospora sinensis n-hexane extract | HCT-116 | 42.8 ± 0.68 µg/mL | Not Specified | MTT |
Mechanisms of Anticancer Action
Berberine: A Multi-Targeted Approach
Berberine's anticancer activity in colon cancer cells is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Apoptosis Induction: Berberine has been shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways.[1] This involves the activation of caspases, a family of proteases that are essential for programmed cell death.[1]
Cell Cycle Arrest: Berberine can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. Studies have reported that berberine can induce G0/G1 and G2/M phase arrest in various colon cancer cell lines.[2][3]
Signaling Pathway Modulation: The anticancer effects of berberine are mediated through its influence on several critical signaling pathways, including:
-
Wnt/β-catenin Pathway: Berberine has been found to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in colon cancer.[3]
-
PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is another target of berberine. An n-hexane extract of Tinospora sinensis, containing berberine, was shown to down-regulate this pathway in HCT-116 cells.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell growth and differentiation, is also modulated by berberine.
This compound and Tinospora Extracts
While specific data for isolated this compound is lacking, studies on extracts from Tinospora species provide some insights. An n-hexane extract of Tinospora sinensis was found to induce apoptosis and G0/G1 cell cycle arrest in HCT-116 colon cancer cells. The anticancer effect was attributed to the generation of reactive oxygen species (ROS) and the downregulation of the PI3K/Akt/mTOR signaling pathway. A study directly comparing a Tinospora cordifolia extract with purified berberine in the HCA-7 colon cancer cell line concluded that berberine significantly contributes to the antiproliferative activity of the extract.[4][5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Colon cancer cells (e.g., HT-29, SW-480, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (berberine or Tinospora extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at a predetermined concentration (e.g., IC50 value) for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the test compound and harvested.
-
Fixation: The cells are fixed in ice-cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizing the Mechanisms
Berberine's Anticancer Signaling Pathways in Colon Cancer
Caption: Berberine's multifaceted anticancer activity in colon cancer cells.
General Experimental Workflow for In Vitro Anticancer Assays
Caption: A generalized workflow for assessing the anticancer effects of compounds.
Conclusion
The available scientific evidence strongly supports the potent anticancer activity of berberine against colon cancer cells through multiple mechanisms. It is a well-characterized compound with a growing body of preclinical data. In contrast, the role of this compound in colon cancer remains largely unexplored. While extracts of Tinospora species, which contain this compound, have demonstrated anticancer properties, the direct contribution of this compound is yet to be determined. Future research should focus on isolating this compound and evaluating its specific anticancer effects and mechanisms of action in colon cancer cell lines to provide a more definitive comparison with berberine. This would be a valuable endeavor for the discovery of novel therapeutic agents for colorectal cancer.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mdpi.com [mdpi.com]
- 3. Tinospora Cordifolia Induces Cell Cycle Arrest in Human Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]
- 5. Morphology, Biological Activity, Chemical Composition, and Medicinal Value of Tinospora Cordifolia (willd.) Miers [ajchem-b.com]
- 6. Tinospora cordifolia: One plant, many roles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antidiabetic Efficacy of Tinosporide and Metformin
A comprehensive review for researchers and drug development professionals on the comparative antidiabetic effects, mechanisms of action, and experimental validation of Tinosporide, a natural compound, versus the first-line therapeutic, Metformin.
This guide provides a detailed comparison of the antidiabetic properties of this compound, a key bioactive compound isolated from Tinospora cordifolia, and Metformin, a widely prescribed biguanide for type 2 diabetes. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and a visual representation of the distinct signaling pathways through which these compounds exert their glucose-lowering effects.
Quantitative Comparison of Antidiabetic Effects
The following table summarizes the quantitative data from various preclinical studies, offering a side-by-side comparison of the effects of this compound and Metformin on key diabetic parameters.
| Parameter | This compound | Metformin | Animal Model | Study Duration | Source |
| Fasting Blood Glucose (FBG) | ↓ 40.5% (30 mg/kg/day) | ↓ (dose-dependent) | db/db mice | 15 days | [1] |
| Significant reduction (200 & 400 mg/kg) | - | Alloxan-induced diabetic rats | 28 days | ||
| - | ↓ (100, 200, 300 mg/kg) | Alloxan-induced diabetic rats | 4 weeks | ||
| ↓ (250 mg/kg) | - | Streptozotocin-induced diabetic rats | 100 days | [2] | |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | Improved glucose tolerance | db/db mice | 15 days | [1] |
| Serum Insulin | ↓ 34.4% (30 mg/kg/day) | - | db/db mice | 15 days | [1] |
| Homeostatic Model Assessment (HOMA-IR) | ↓ 60.7% (30 mg/kg/day) | - | db/db mice | 15 days | [1] |
| Glycosylated Hemoglobin (HbA1c) | Significant decrease (500 mg/kg) | - | Alloxan-induced diabetic rats | 42 days | [3] |
| Serum Lipids (Cholesterol, Triglycerides) | Significant reduction | Significant reduction | Alloxan-induced diabetic rats | 30 days | [4] |
Mechanisms of Action: A Tale of Two Pathways
This compound and Metformin employ distinct molecular mechanisms to achieve their antidiabetic effects. This compound has been shown to activate both the Phosphoinositide 3-kinase (PI3K)/Akt and the AMP-activated protein kinase (AMPK) signaling pathways in skeletal muscle.[1][5] This dual activation leads to increased translocation of GLUT4 to the plasma membrane, thereby enhancing glucose uptake.[6]
Metformin, on the other hand, primarily exerts its effects through the activation of AMPK.[7][8] This activation in hepatocytes leads to the inhibition of hepatic gluconeogenesis (glucose production) and promotes fatty acid oxidation.[7][9] Metformin's activation of AMPK is thought to be a consequence of its inhibitory effect on the mitochondrial respiratory chain complex I.[10]
Signaling Pathway Diagrams
Experimental Protocols
This section outlines the key experimental methodologies employed in the cited studies to validate the antidiabetic effects of this compound and Metformin.
In Vivo Animal Models
1. Induction of Diabetes:
-
Alloxan-Induced Diabetes: Diabetes is induced in rats or mice through a single intraperitoneal injection of alloxan monohydrate (typically 120-150 mg/kg body weight) after a period of fasting (12-16 hours). Blood glucose levels are monitored, and animals with fasting blood glucose above a specified threshold (e.g., 200-250 mg/dL) are selected for the study.
-
Streptozotocin (STZ)-Induced Diabetes: A similar protocol to alloxan induction is followed, with a single intraperitoneal or intravenous injection of STZ (typically 40-60 mg/kg body weight) in a citrate buffer.
-
Genetically Diabetic Models: db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity, insulin resistance, and hyperglycemia, are also commonly used.
2. Oral Glucose Tolerance Test (OGTT):
-
Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Blood glucose levels are measured at each time point to assess glucose clearance.
In Vitro Assays
1. Cell Culture:
-
L6 myotubes (a rat skeletal muscle cell line) are commonly used to study glucose uptake in muscle cells. Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
2. Western Blot Analysis for Signaling Pathway Activation:
-
Protein Extraction: After treatment with this compound or Metformin, cells or tissue samples are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-AMPK, AMPK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.
Experimental Workflow
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. imsear.searo.who.int [imsear.searo.who.int]
- 5. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Tinosporide: A Comparative Analysis of Assay Methodologies
In the realm of natural product research, the rigorous validation of bioactive compounds is paramount. Tinosporide, a key constituent of Tinospora cordifolia, has garnered significant attention for its therapeutic potential. This guide provides a comparative analysis of different assay methods used to cross-verify the bioactivity of this compound and related compounds from Tinospora cordifolia, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its efficacy. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate a deeper understanding of the importance of multi-assay validation in drug discovery.
Comparative Analysis of Bioactivity Assays
The multifaceted therapeutic claims for Tinospora cordifolia extracts, rich in compounds like this compound, necessitate verification across a spectrum of bioassays. Different assays, while assessing the same broad bioactivity, often measure distinct mechanistic aspects of the compound's effect. The following tables summarize quantitative data from studies that have employed multiple assay methods to evaluate the antioxidant, anti-inflammatory, and anticancer properties of Tinospora cordifolia extracts.
Table 1: Cross-Verification of Antioxidant Activity
| Extract/Compound | Assay Method | Test System | Key Quantitative Finding (e.g., IC50, Absorbance) | Reference |
| Aqueous extract of T. cordifolia stem | DPPH Radical Scavenging | Chemical Assay | IC50: 136 µg/mL | [1] |
| ABTS Radical Scavenging | Chemical Assay | IC50: 48.15 µg/mL | [1] | |
| Ethanolic extract of T. cordifolia stem | FRAP (Ferric Reducing Antioxidant Power) | Chemical Assay | Higher absorbance indicates higher activity (specific values vary) | [1] |
| Ethanolic extract of T. cordifolia leaves | DPPH Radical Scavenging | Chemical Assay | EC50: 0.5 mg/mL | [2] |
| Lipid Peroxidation Inhibition | Liposome model | EC50: 0.1 mg/mL | [2] | |
| Total Antioxidant Activity (FRAP) | Chemical Assay | 41.4 ± 0.45 µM Fe(II)/g | [2][3] |
Table 2: Cross-Verification of Anti-Inflammatory Activity
| Extract/Compound | Assay Method | Test System | Key Quantitative Finding (% Inhibition) | Reference |
| Methanolic extract of T. cordifolia (soxhlet) | Albumin Denaturation Inhibition | Bovine Serum Albumin | 98.1% at 300 µg/mL | |
| Proteinase Inhibitory Action | Trypsin | 97.83% at 200 µg/mL | ||
| Methanolic extract of T. cordifolia (cold) | Albumin Denaturation Inhibition | Bovine Serum Albumin | 99.4% at 200 µg/mL | |
| Proteinase Inhibitory Action | Trypsin | 98.57% at 100 µg/mL |
Table 3: Cross-Verification of Anticancer (Cytotoxic) Activity
| Extract/Compound | Assay Method | Cell Line | Key Quantitative Finding (IC50) | Reference |
| Methanolic extract of T. cordifolia | MTT Assay | Human Lung Cancer (A549) | ~280 µg/mL (estimated from graph) | [4] |
| Trypan Blue Dye Exclusion | Ehrlich Ascites Carcinoma (EAC) | 58.6 µg/mL | [4] | |
| Trypan Blue Dye Exclusion | Dalton's Lymphoma Ascites (DLA) | 14.3 µg/mL | [4] | |
| Aqueous extract of T. cordifolia | Cell Count & Trypan Blue Viability | Human Breast Cancer (MCF-7) | Significant decrease in cell viability at 400 & 600 µg/mL | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are the protocols for some of the key assays mentioned in the comparative tables.
1. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of the this compound/extract solution in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
Add the DPPH solution to each concentration of the sample.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the resulting solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.[1][2]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the this compound/extract to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[1]
-
2. Anti-Inflammatory Activity Assays
-
Inhibition of Albumin Denaturation:
-
Prepare a reaction mixture containing the this compound/extract at various concentrations, and a solution of bovine serum albumin (BSA).
-
Adjust the pH of the reaction mixture (e.g., to pH 6.3).
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 57°C for 3 minutes.
-
After cooling, add phosphate buffer saline.
-
Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the denatured BSA solution without the sample.
-
-
Proteinase Inhibitory Assay:
-
Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the this compound/extract at various concentrations.
-
Incubate the mixture at 37°C for 5 minutes.
-
Add bovine serum albumin (BSA) as a substrate and incubate for an additional 20 minutes.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture, and measure the absorbance of the supernatant at 210 nm.
-
The percentage inhibition of proteinase activity is calculated.
-
3. Anticancer (Cytotoxic) Activity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound/extract for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.[4]
-
-
Trypan Blue Dye Exclusion Assay:
-
Treat cancer cells in suspension or after harvesting from a culture plate with various concentrations of the this compound/extract.
-
After the incubation period, mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells and determine the IC50 value.[4][5]
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Bioactivity Cross-Verification
The following diagram illustrates a generalized workflow for the cross-verification of the bioactivity of a natural product extract.
Caption: A generalized workflow for the cross-verification of bioactivity.
Signaling Pathway: this compound's Potential Anti-Inflammatory Action via NF-κB Inhibition
This compound and related compounds have been suggested to exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
A Comparative Analysis of the Antioxidant Efficacy of Tinosporide and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of the flavonoid Quercetin and the diterpenoid Tinosporide. While Quercetin is one of the most extensively studied natural antioxidants with a wealth of experimental data, there is a notable lack of published in vitro antioxidant data for the isolated compound this compound. Therefore, this comparison evaluates pure Quercetin against various extracts and fractions of Tinospora cordifolia, the plant from which this compound is derived. This analysis is based on available experimental data from key antioxidant assays and an examination of their underlying molecular mechanisms.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value—the concentration required to inhibit 50% of a specific radical in an assay. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the IC50 values for Quercetin and various preparations of Tinospora cordifolia from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound/Extract | Assay | IC50 Value | Source(s) |
| Quercetin | DPPH | 1.39 µg/mL (4.60 µM) | [1] |
| DPPH | 19.17 µg/mL | [2] | |
| DPPH | 5.83 µg/mL (19.3 µM) | [3] | |
| DPPH | ~15.9 µg/mL | [4] | |
| ABTS | 14.5 µg/mL (48.0 µM) | [1] | |
| ABTS | 1.89 µg/mL | [5] | |
| ABTS | 2.04 µg/mL | [6] | |
| Tinospora cordifolia | |||
| n-Butanol Fraction | DPPH | 14.81 µg/mL | [7][8] |
| n-Butanol Fraction | ABTS | 29.48 µg/mL | [7][8] |
| Aqueous Stem Extract | ABTS | 48.15 µg/mL | |
| Aqueous Stem Extract | DPPH | 136 µg/mL | |
| Methanolic Stem Extract | ABTS | 126.93 µg/mL | [9] |
| Methanolic Stem Extract | DPPH | 500.40 µg/mL | [9] |
| Ethanolic Leaf Extract | DPPH | 500 µg/mL | [10] |
Note: IC50 values for Quercetin originally reported in µM were converted to µg/mL using its molecular weight (302.236 g/mol ) for comparison.
Mechanisms of Antioxidant Action
Quercetin: A Multi-Faceted Antioxidant
Quercetin exerts its potent antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: Quercetin's molecular structure, featuring multiple hydroxyl groups, allows it to directly donate hydrogen atoms to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus terminating damaging free radical chain reactions.
-
Modulation of Cellular Signaling Pathways: Quercetin indirectly enhances the cellular antioxidant defense system by modulating key signaling pathways. It is a well-documented activator of the Nrf2-ARE pathway . Under normal conditions, the transcription factor Nrf2 is bound by Keap1 and targeted for degradation. Oxidative stress or interaction with molecules like Quercetin disrupts this binding, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for Phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT), thereby upregulating the cell's endogenous antioxidant capacity.[11][12][13] Concurrently, Quercetin can inhibit pro-inflammatory and pro-oxidative pathways like NF-κB.
Caption: Quercetin activates the Nrf2 pathway and inhibits NF-κB.
This compound and Tinospora cordifolia: Enhancing Endogenous Defenses
The antioxidant mechanism for isolated this compound is not well-defined in the literature. However, studies on Tinospora cordifolia extracts, which contain this compound among other active compounds, indicate a strong ability to bolster the body's own antioxidant systems. The primary mechanism appears to be the upregulation of both enzymatic and non-enzymatic antioxidants.[14] Extracts have been shown to increase the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[14] These enzymes are crucial for detoxifying harmful reactive oxygen species. Furthermore, treatment with these extracts has been observed to restore levels of non-enzymatic antioxidants such as Glutathione (GSH), Vitamin C, and Vitamin E.[14] This suggests that the therapeutic benefit of Tinospora cordifolia is derived from enhancing the overall antioxidant capacity of the cell.
Caption: T. cordifolia extracts enhance endogenous antioxidant systems.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS assays as synthesized from multiple sources.[5][7][15][16][17][18]
General Experimental Workflow
The workflow for assessing antioxidant capacity using common in vitro assays follows a standardized procedure from reagent preparation to data analysis.
Caption: Standardized workflow for antioxidant capacity assessment.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in spectrophotometric-grade methanol or ethanol.
-
Store the solution in an amber bottle or cover with foil to protect it from light. This solution should be prepared fresh daily.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound (e.g., Quercetin) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, ethanol, DMSO).
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each sample dilution or standard to different wells.
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution to each well.
-
Prepare a blank control containing the solvent and the DPPH solution.
-
Prepare a negative control for each sample concentration containing the sample and the solvent (e.g., methanol) instead of the DPPH solution to account for any background absorbance.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_blank - (A_sample - A_neg_control)) / A_blank] x 100
-
Where A_blank is the absorbance of the blank control, A_sample is the absorbance of the test sample, and A_neg_control is the absorbance of the negative control.
-
-
Plot the % Inhibition against the sample concentration and determine the IC50 value using linear regression analysis.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]
-
-
Sample and Reagent Preparation:
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10-20 µL) of each sample dilution or standard to different wells.
-
Add a large volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well to initiate the reaction.
-
Include control wells containing only the solvent and the ABTS•+ solution (blank).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for a specified time (typically 6-30 minutes, which should be optimized).[15]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of ABTS radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
-
Determine the IC50 value by plotting the % Inhibition against the sample concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion
The available evidence clearly establishes Quercetin as a highly potent antioxidant with a well-characterized, dual mechanism of action involving both direct radical scavenging and modulation of critical cellular defense pathways like Nrf2.[13] Its efficacy is supported by consistently low IC50 values across multiple standardized assays.
In contrast, the antioxidant potential of the specific compound this compound remains largely unquantified in the scientific literature. However, extracts and fractions from its source plant, Tinospora cordifolia, demonstrate significant antioxidant effects, particularly in their ability to enhance the body's endogenous antioxidant enzyme systems.[14] While the n-butanol fraction of T. cordifolia shows promising DPPH and ABTS scavenging activity, it does not consistently outperform pure Quercetin.[7][8]
For drug development professionals, Quercetin represents a well-validated lead compound. Tinospora cordifolia is a promising source of bioactive compounds, but further research is critically needed to isolate this compound and other constituents to rigorously evaluate their individual antioxidant efficacy and specific molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of free radical scavenging and anti-proliferative activities of Tinospora cordifolia Miers (Willd) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of free radical scavenging and anti-proliferative activities of Tinospora cordifolia Miers (Willd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 14. Antioxidant activity of ethanolic extract of Tinospora cordifolia on N-nitrosodiethylamine (diethylnitrosamine) induced liver cancer in male Wister albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of Tinosporide and Columbin in anti-inflammatory models
A Comparative Guide to the Anti-inflammatory Properties of Tinosporide and Columbin
Introduction
This compound and Columbin are naturally occurring furanoditerpenoids that have garnered attention within the scientific community for their potential anti-inflammatory activities. Both compounds are found in plant species of the Menispermaceae family. This compound is a key constituent of Tinospora cordifolia, a plant with a long history of use in Ayurvedic medicine for treating inflammatory conditions.[1][2][3] Columbin has been isolated from species such as Tinospora bakis, Jateorhiza palmata, and is also present in Tinospora cordifolia.[4][5][6]
This guide provides a head-to-head comparison of the anti-inflammatory effects of this compound (often studied within extracts of T. cordifolia) and Columbin, based on available preclinical data. It aims to offer researchers, scientists, and drug development professionals an objective overview of their mechanisms of action and efficacy in various anti-inflammatory models.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from in-vitro and in-vivo studies, providing a comparative look at the efficacy of each compound.
Table 1: In-Vitro Anti-inflammatory Activity
| Compound/Extract | Model System | Parameter Measured | Concentration | Result |
| Columbin | LPS/IFN-γ stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Not Specified | Significant Inhibition |
| Biochemical Kit | COX-1 Inhibition | 100 µM | 18.8 ± 1.5% | |
| Biochemical Kit | COX-2 Inhibition | 100 µM | 63.7 ± 6.4% | |
| Chloroform Extract of T. cordifolia (CETC) | LPS-stimulated RAW 264.7 Macrophages | COX-2, TNF-α, iNOS gene expression | Not Specified | Significant Prevention of Upregulation |
| LPS-stimulated RAW 264.7 Macrophages | IL-6, IL-1β, PGE₂ levels | Not Specified | Significant Reduction | |
| LPS-stimulated RAW 264.7 Macrophages | NF-κB Nuclear Translocation | Not Specified | Inhibited (NF-κB retained in cytoplasm) | |
| LPS-stimulated RAW 264.7 Macrophages | p38 MAPK Phosphorylation | Not Specified | Reduced Levels | |
| T. cordifolia Extract | LPS-stimulated RAW 264.7 Macrophages | TNF-α, IL-1β gene expression | Not Specified | Inhibited |
| LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Not Specified | Decreased |
Note: Data for this compound as an isolated compound is limited in the reviewed literature; therefore, data from T. cordifolia extracts, which contain this compound, are presented.
Table 2: In-Vivo Anti-inflammatory Activity
| Compound/Extract | Animal Model | Dosage | Result |
| Columbin | Carrageenan-induced paw edema in mice | Not Specified | Significant inhibition of edema formation |
| Chloroform Extract of T. cordifolia (CETC) | Carrageenan-induced hind paw edema in rats | Not Specified | Statistically significant decrease in paw edema (P ≤ 0.05) |
| T. cordifolia Aqueous Extract | Carrageenan-induced paw edema in rats | 19.95 mg/kg | 19% inhibition |
| 25.69 mg/kg | 51% inhibition | ||
| 33.25 mg/kg | 55% inhibition |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed anti-inflammatory mechanisms and a typical experimental workflow.
Caption: Proposed anti-inflammatory pathway for T. cordifolia extract.
Caption: Proposed anti-inflammatory pathway for Columbin.
Caption: General workflow for in-vivo anti-inflammatory screening.
Experimental Protocols
In-Vitro: Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-incubated with various concentrations of the test compound (this compound or Columbin) for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding an inflammatory agent, typically LPS (from E. coli) and, in some cases, interferon-gamma (IFN-γ), to the wells. A positive control (LPS-stimulated) and a negative control (unstimulated) are included.
-
Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
Quantification: The amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[4][7]
In-Vitro: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer, heme, and the enzyme.
-
Incubation with Compound: The test compound (this compound or Columbin) is added to the wells and incubated with the enzyme for a short period.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Measurement: The activity of the enzyme is determined by measuring the production of prostaglandin E₂ (PGE₂) or by monitoring oxygen consumption. PGE₂ levels are often quantified using an ELISA kit.
-
Calculation: The percentage of inhibition for both COX-1 and COX-2 is calculated by comparing the enzyme activity in the presence of the test compound to the activity in its absence.[4]
In-Vivo: Carrageenan-Induced Paw Edema Model
This is a standard in-vivo model for evaluating acute inflammation.
-
Animals: Male Wistar albino rats or mice are used for the study. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (typically n=6): a control group (receives vehicle), a standard group (receives a known anti-inflammatory drug like Diclofenac), and test groups (receive different doses of the test compound).[8]
-
Administration: The test compounds, standard drug, and vehicle are administered, usually via the intraperitoneal or oral route, one hour before the induction of inflammation.[8]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement: The volume of the paw is measured immediately after the carrageenan injection (0 hour) and at specified intervals thereafter (e.g., 3 hours) using a plethysmograph.[8][9]
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Comparative Analysis of Mechanisms
While both this compound (as a component of T. cordifolia) and Columbin demonstrate significant anti-inflammatory effects, the available data suggests they may act through different, albeit overlapping, mechanisms.
-
Tinospora cordifolia Extract (Containing this compound): The primary mechanism appears to be the inhibition of key upstream signaling pathways. Studies show that extracts of T. cordifolia can prevent the phosphorylation of p38 MAPK and block the nuclear translocation of NF-κB in LPS-stimulated macrophages.[9] By inhibiting these master regulators of the inflammatory response, T. cordifolia effectively suppresses the expression of a wide array of pro-inflammatory genes, including COX-2, iNOS, TNF-α, and various interleukins.[2][9] This suggests a broad-spectrum anti-inflammatory action that starts early in the inflammatory cascade.
-
Columbin: Columbin's mechanism appears to be more targeted towards the downstream effectors of inflammation. One study explicitly found that Columbin did not inhibit the translocation of NF-κB to the nucleus.[4] Instead, its anti-inflammatory action is attributed to the direct inhibition of COX-2 enzyme activity and the suppression of nitric oxide production.[4] The compound shows a degree of selectivity, with significantly higher inhibition of COX-2 (63.7%) compared to COX-1 (18.8%) at a 100 µM concentration.[4] This indicates a more focused mechanism of action on the enzymes that produce inflammatory mediators, rather than on the signaling pathways that lead to their expression.
Conclusion
Both this compound, as a major component of Tinospora cordifolia, and Columbin are promising natural compounds for the development of anti-inflammatory therapeutics. The key difference in their mechanism lies in the point of intervention in the inflammatory process. T. cordifolia extracts exert a broader effect by inhibiting the central NF-κB and p38 MAPK signaling pathways. Columbin, conversely, acts more specifically on the downstream enzymes COX-2 and iNOS, without affecting NF-κB translocation.
This distinction is critical for drug development, as agents with different mechanisms may be suited for different types of inflammatory conditions. It must be noted that a direct, head-to-head study of the isolated compounds using identical models and concentrations is necessary to make a definitive comparison of their potency and efficacy. The information presented here, compiled from individual studies, provides a foundational comparison to guide future research.
References
- 1. Evaluation of anti-inflammatory and wound healing properties of Tinospora cordifolia extract | PLOS One [journals.plos.org]
- 2. Tinospora cordifolia inhibits autoimmune arthritis by regulating key immune mediators of inflammation and bone damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genus Tinospora: Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. Tinospora cordifolia protects against inflammation associated anemia by modulating inflammatory cytokines and hepcidin expression in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Commercial Tinosporide Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tinosporide, a key bioactive diterpenoid lactone from Tinospora species, is gaining significant attention for its diverse pharmacological activities. For researchers investigating its therapeutic potential, the purity and identity of commercial this compound standards are of paramount importance to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques and supporting experimental data to aid in the authentication of commercial this compound standards.
Comparative Analysis of Analytical Techniques
The identity and purity of a commercial this compound standard can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector, High-Performance Thin-Layer Chromatography (HPTLC), and Mass Spectrometry (MS) are the most powerful and commonly employed methods.
Data Presentation
The following tables summarize key quantitative parameters for the analysis of this compound and other relevant marker compounds found in Tinospora cordifolia. These values are compiled from various studies and serve as a benchmark for evaluating commercial standards.[1][2][3]
Table 1: HPLC-PDA Parameters for Analysis of Tinospora Marker Compounds [2][4]
| Parameter | This compound | Cordifolioside A | 20-β-Hydroxyecdysone | Magnoflorine |
| Retention Time (min) | 12.5 ± 0.5 | 18.2 ± 0.7 | 25.1 ± 0.8 | 8.9 ± 0.4 |
| λmax (nm) | 220 | 265 | 247 | 265 |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (µg/mL) | 0.49 - 3.71 | ~0.1 | ~0.05 | ~0.1 |
| LOQ (µg/mL) | 1.48 - 11.23 | ~0.3 | ~0.15 | ~0.3 |
| Recovery (%) | 92.34 - 96.19 | 98.96 - 101.43 | 98.15 - 101.56 | ~99 |
| Parameter | This compound | Tinosporaside | Cordifolioside A | Columbin |
| Rf Value | ~0.58 | ~0.40 | 0.12 | 0.86 |
| Detection Wavelength (nm) | 220 | 220 | 254 | 600 (post-derivatization) |
| Linearity Range (ng/band) | 500 - 8000 | 500 - 8000 | 750 - 2250 | 675 - 1875 |
| LOD (ng/band) | N/A | N/A | 107.05 | 53.86 |
| LOQ (ng/band) | N/A | N/A | 324.38 | 163.21 |
| Recovery (%) | ~99 | 99.24 ± 0.49 | 98.96 - 101.43 | 98.06 - 98.80 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted to specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is ideal for the quantitative analysis of this compound and for checking for the presence of other known impurities or related compounds.
a. Sample Preparation:
-
Accurately weigh 1 mg of the commercial this compound standard.
-
Dissolve in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions: [2][4][7]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
PDA Detection: 190-400 nm, with specific monitoring at 220 nm for this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
a. Sample Preparation:
-
Prepare a 1 mg/mL solution of the commercial this compound standard in methanol.
-
Spot 1, 2, 5, and 10 µL of the standard solution onto the HPTLC plate.
b. HPTLC Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Acetone: Water (5:15:1, v/v/v).
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 20 minutes at room temperature.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air dry the plate.
-
Detection:
-
Visualize under UV light at 254 nm and 366 nm.
-
For quantification, use a densitometric scanner in absorbance mode at 220 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides structural confirmation by determining the molecular weight and fragmentation pattern of the analyte.
a. Sample Preparation:
-
Prepare a 10 µg/mL solution of the commercial this compound standard in methanol.
-
Filter through a 0.22 µm syringe filter.
b. LC-MS Conditions:
-
LC System: Utilize the same HPLC conditions as described in the HPLC-PDA section.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole time-of-flight (QTOF) or ion trap mass analyzer.
-
Ionization Mode: Positive and negative ESI modes should be tested, although positive mode is often reported for related compounds.
-
MS Parameters (typical):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.
-
Expected Mass Spectra:
-
This compound (C₂₀H₂₂O₆): Expected [M+H]⁺ at m/z 359.14. Key fragment ions may be observed corresponding to losses of water (H₂O) and carbon monoxide (CO).[9][10]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a simplified signaling pathway for context.
Caption: Experimental workflow for the confirmation of commercial this compound standards.
Caption: Logical relationships in the validation of a this compound standard.
References
- 1. Validation of ethnomedicinal potential of Tinospora cordifolia for anticancer and immunomodulatory activities and quantification of bioactive molecules by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Novel Quality Evaluation Methods to Differentiate Two Closely Related Species of Tinospora: A Rapid HPTLC- and HPLC-Based Assessment with MS/MS Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal diversity of phytochemicals in Tinospora cordifolia (Giloy), in accordance with seasonal variations: comparative analysis using UHPLC-PDA and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
In-Vivo Comparative Analysis of Gliclazide Pharmacokinetics When Co-Administered with Tinospora cordifolia Extract
Tinospora cordifolia, also known as Guduchi, is a traditional herb used in Ayurvedic medicine for various ailments, including diabetes.[1] Gliclazide is a second-generation sulfonylurea that lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[2][3] Understanding the pharmacokinetic interactions between such herbal supplements and prescribed medications is critical for ensuring patient safety and therapeutic efficacy.
Comparative Pharmacokinetic Parameters
An in-vivo study in Wistar rats demonstrated a significant alteration in the pharmacokinetic parameters of Gliclazide when co-administered with Tinospora cordifolia extract.[4] The data suggests that the herbal extract enhances the bioavailability of Gliclazide. The key pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | Gliclazide Alone (Mean ± SD) | Gliclazide + Tinospora cordifolia Extract (Mean ± SD) | Percentage Change |
| Cmax (ng/mL) | 2875.6 ± 154.3 | 3458.2 ± 210.9 | +20.26% |
| Tmax (hr) | 4.0 ± 0.0 | 4.0 ± 0.0 | 0% |
| AUC0-48 (ng.hr/mL) | 48754.3 ± 2456.7 | 62487.1 ± 3123.5 | +28.17% |
| t1/2 (hr) | 8.34 ± 0.82 | 10.25 ± 1.15 | +22.90% |
| Vd (L/kg) | 1.89 ± 0.21 | 1.35 ± 0.18 | -28.57% |
| CL (L/hr/kg) | 0.17 ± 0.02 | 0.13 ± 0.01 | -23.53% |
| MRT (hr) | 12.04 ± 1.19 | 14.87 ± 1.52 | +23.50% |
Data sourced from an in-vivo study in Wistar rats.[4]
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-48: Area under the plasma concentration-time curve from 0 to 48 hours. t1/2: Elimination half-life. Vd: Volume of distribution. CL: Clearance. MRT: Mean residence time.
Experimental Protocols
The following provides a detailed methodology for the in-vivo pharmacokinetic interaction study between Gliclazide and Tinospora cordifolia extract.[4]
Animal Studies
-
Subjects: Healthy male Wistar rats weighing 250-300g were used.
-
Grouping: The animals were divided into two groups:
-
Group I (Control): Received a single oral dose of Gliclazide (8.3 mg/kg).
-
Group II (Test): Received an oral dose of Tinospora cordifolia extract (100 mg/kg) twice daily for 13 days. On the 14th day, they received a single oral dose of Tinospora cordifolia extract (100 mg/kg) followed by a single oral dose of Gliclazide (8.3 mg/kg).
-
-
Blood Sampling: Blood samples were collected from the retro-orbital plexus at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Separation: Plasma was separated by centrifugation and stored at -20°C until analysis.
Analytical Method
-
Technique: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) detector was used to quantify Gliclazide concentrations in plasma.
-
Chromatographic Conditions:
-
Sample Preparation: A liquid-liquid extraction method was employed to extract Gliclazide from the plasma samples.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the in-vivo pharmacokinetic study.
Caption: Experimental workflow for the in-vivo pharmacokinetic interaction study.
Signaling Pathway of Gliclazide
The primary mechanism of action for Gliclazide involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion. The interaction with Tinospora cordifolia appears to be at the metabolic level, rather than directly on this pathway.
Caption: Simplified signaling pathway of Gliclazide-induced insulin secretion.
Discussion and Conclusion
For researchers and drug development professionals, these findings highlight the importance of considering potential herb-drug interactions in both preclinical and clinical studies. The increased systemic exposure to Gliclazide could potentiate its therapeutic effect, but also increase the risk of adverse effects such as hypoglycemia. Further studies are warranted to identify the specific constituents of Tinospora cordifolia responsible for this interaction and to elucidate the precise molecular mechanisms involved. A direct comparative pharmacokinetic study of purified Tinosporide and Gliclazide would be a valuable next step in understanding these interactions at a more granular level.
References
Safety Operating Guide
Navigating the Safe Disposal of Tinosporide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Tinosporide, a diterpenoid furanolactone isolated from Tinospora cordifolia, requires careful management due to its potential health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). This compound is suspected of causing genetic defects and damaging fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure[1].
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. |
| Skin Protection | Laboratory coat, long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Reduces the risk of inhalation of dust or aerosols. |
Step-by-Step Disposal Procedure
Given the lack of specific chemical neutralization protocols for this compound, the primary disposal method is to treat it as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Selection and Management:
-
Compatibility: Use containers made of a material compatible with this compound and any solvents used. For solids, a sealable plastic bag or a lined container is suitable. For liquids, use a tightly sealed, chemical-resistant bottle.
-
Secondary Containment: Store waste containers in a designated, secondary containment bin to prevent the spread of material in case of a leak.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled as hazardous waste.
-
The label should include:
-
The full chemical name: "this compound"
-
The concentration or approximate quantity.
-
The date of accumulation (when the first waste was added).
-
Any other components in the waste mixture.
-
Appropriate hazard pictograms (e.g., health hazard).
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The recommended disposal method is to send the material to an approved waste disposal plant[1]. Incineration may be a feasible method for furan-containing compounds, but this should be carried out in a suitable, high-temperature incinerator with appropriate emission controls.
-
Spill and Decontamination Procedures
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Control the Spill: Wearing appropriate PPE, prevent the spill from spreading or entering drains.
-
Cleanup:
-
For solid spills: Carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area and any affected equipment with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.
-
Experimental Protocols
Currently, there are no established and cited experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. The furan moiety within its structure suggests potential reactivity, but specific degradation pathways and products are not well-documented in publicly available literature. Therefore, attempting to neutralize this compound with strong acids, bases, or oxidizing agents without further research is not recommended, as this could produce unknown and potentially more hazardous byproducts.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Tinosporide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Tinosporide. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound is a diterpenoid furanolactone with potential pharmacological activities. However, it is also a substance with significant health hazards. According to safety data, this compound is suspected of causing genetic defects, damaging fertility or the unborn child, and causes damage to organs such as the stomach, intestinal tract, kidneys, and bladder through prolonged or repeated exposure. Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Eye protection is mandatory to prevent contact with splashes or aerosols. A face shield should be worn when there is a significant risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat must be worn to protect against skin exposure. |
| Respiratory | Use in a well-ventilated area; respirator may be required | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing risks. The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) and liquid waste must be collected in separate, clearly labeled, and sealed containers.
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Disposal Route: Dispose of all this compound waste through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₇ | [1] |
| Molar Mass | 374.389 g/mol | [1] |
| CAS Number | 23369-74-6 | [1] |
Experimental Protocols
Detailed experimental protocols should always be developed and reviewed by the institution's environmental health and safety department. The following is a general procedural outline.
1. Preparation:
- Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
- Ensure a chemical fume hood is certified and functioning correctly.
- Assemble all necessary equipment and reagents.
- Don all required personal protective equipment as outlined in the table above.
2. Handling and Experimentation:
- Conduct all manipulations of solid and dissolved this compound within a chemical fume hood to minimize inhalation exposure.
- Use a dedicated and calibrated analytical balance for weighing the compound.
- When dissolving, add the solvent to the this compound slowly to avoid splashing.
- During the experiment, maintain good laboratory practices, such as keeping containers closed when not in use.
3. Post-Experiment:
- Decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution should be determined based on the solvents used.
- Properly segregate and dispose of all waste as described in the disposal plan.
- Carefully remove and dispose of contaminated PPE, particularly gloves, to prevent secondary contamination.
- Wash hands thoroughly with soap and water after removing PPE.
- Document all experimental procedures, including any deviations or incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
